1-Benzyl-4-iodoimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-benzyl-4-iodoimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHXVZRZPAFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464508 | |
| Record name | 1-Benzyl-4-iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536760-32-4 | |
| Record name | 4-Iodo-1-(phenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536760-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-iodoimidazole, a key intermediate in the development of various pharmaceutical compounds.[1] The document outlines two primary synthetic pathways, detailing the necessary experimental protocols and presenting quantitative data for each step. The synthesis of this compound is of significant interest due to the versatile reactivity of the C-I bond, which allows for further molecular elaboration through cross-coupling reactions, and the established biological relevance of the imidazole scaffold.[2]
Core Synthetic Strategies
The preparation of this compound can be approached via two main routes, differing in the sequence of the iodination and N-benzylation steps:
-
Route A: Iodination of imidazole followed by N-benzylation.
-
Route B: N-benzylation of imidazole followed by iodination.
The choice of route can influence the overall yield and regioselectivity of the final product.
Route A: Iodination Followed by N-Benzylation
This pathway commences with the regioselective iodination of imidazole to form 4-iodo-1H-imidazole, which is subsequently benzylated.
Step 1: Synthesis of 4-Iodo-1H-imidazole
The direct iodination of imidazole is a common method for producing 4-iodo-1H-imidazole.[2] This reaction is typically carried out in an alkaline aqueous medium using molecular iodine.[2][3]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve imidazole and a cosolvent (such as potassium iodide to enhance iodine solubility) in water under alkaline conditions, which can be achieved using sodium hydroxide, potassium hydroxide, or sodium carbonate.[3][4]
-
Addition of Iodine: To the stirred solution, add molecular iodine portion-wise while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, adjust the pH of the reaction mixture to 7-9 to precipitate the crude product.[3] Filter the solid and wash with cold water. The filtrate can be extracted to recover unreacted imidazole.[3]
-
Purification: The crude 4-iodo-1H-imidazole can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane, to yield the pure product.[2]
| Parameter | Value | Reference |
| Starting Material | Imidazole | [2][3] |
| Reagents | Iodine, Sodium Hydroxide | [2][3] |
| Solvent | Water | [3] |
| Reaction Time | Not specified | |
| Yield | Not specified |
Step 2: N-Benzylation of 4-Iodo-1H-imidazole
The second step involves the N-alkylation of 4-iodo-1H-imidazole with a benzylating agent, such as benzyl bromide, in the presence of a base.[5] It is important to note that this reaction can produce a mixture of two regioisomers: this compound and 1-benzyl-5-iodoimidazole.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-iodo-1H-imidazole in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate.[5]
-
Addition of Benzyl Bromide: Cool the mixture to 0 °C and add benzyl bromide dropwise.[5]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.[5]
-
Work-up: Once the starting material is consumed, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).[5]
-
Purification: The crude product is concentrated under reduced pressure, and the desired this compound isomer can be purified from the regioisomeric mixture by crystallization.[5] Conducting the reaction at 0 °C has been reported to give a more consistent product ratio, favoring the desired isomer.[5]
| Parameter | Value | Reference |
| Starting Material | 4-Iodo-1H-imidazole | [5] |
| Reagents | Benzyl bromide, Potassium carbonate | [5] |
| Solvent | Dimethylformamide (DMF) | [5] |
| Temperature | 0 °C | [5] |
| Product Ratio | 6:1 to 8:1 (this compound : 1-benzyl-5-iodoimidazole) | [5] |
Route B: N-Benzylation Followed by Iodination
This alternative pathway involves the initial synthesis of 1-benzylimidazole, which is then subjected to iodination.
Step 1: Synthesis of 1-Benzylimidazole
The synthesis of 1-benzylimidazole from imidazole and benzyl chloride is a well-established transformation.[6] Several methods exist, with variations in the base and solvent system used.[6]
Experimental Protocol (Using Potassium Carbonate):
-
Reaction Setup: To a solution of imidazole in acetonitrile, add potassium carbonate.[6]
-
Addition of Benzyl Chloride: Add benzyl chloride to the suspension.[6]
-
Reaction Conditions: Heat the reaction mixture to 70°C with vigorous stirring.[6]
-
Work-up: After completion, filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.[6]
-
Purification: The crude product can be purified by column chromatography.[6]
| Parameter | Value | Reference |
| Starting Material | Imidazole | [6] |
| Reagents | Benzyl chloride, Potassium carbonate | [6] |
| Solvent | Acetonitrile | [6] |
| Temperature | 70°C | [6] |
| Reaction Time | 72-120 h | [6] |
| Yield | ~80% | [6] |
Step 2: Iodination of 1-Benzylimidazole
The final step is the direct iodination of 1-benzylimidazole. This electrophilic substitution would be expected to occur on the imidazole ring.
Experimental Protocol (General):
A general procedure for the iodination of a benzimidazole derivative using N-iodosuccinimide (NIS) as the iodinating agent is described, which can be adapted for 1-benzylimidazole.[7]
-
Reaction Setup: Dissolve 1-benzylimidazole in an anhydrous solvent such as dichloromethane.
-
Addition of Reagents: Add N-iodosuccinimide (NIS) to the solution and cool to 0 °C.[7]
-
Initiation: Slowly add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC.[7]
-
Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography.[7]
| Parameter | Value | Reference |
| Starting Material | 1-Benzylimidazole | |
| Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | [7] |
| Solvent | Dichloromethane (DCM) | [7] |
| Temperature | 0 °C to room temperature | [7] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-iodoimidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural features, combining a benzyl group for steric and electronic modulation with an iodo-substituent as a versatile synthetic handle for cross-coupling reactions, make it a valuable intermediate for the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details experimental protocols for its synthesis, characterization, and the determination of key physicochemical parameters. Furthermore, this guide outlines a proposed workflow for the biological evaluation of this compound, drawing upon the established activities of related imidazole derivatives as potential kinase inhibitors and antimicrobial agents.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available and predicted data for this compound are summarized below.
Data Presentation
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉IN₂ | - |
| Molecular Weight | 284.10 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 99-100 °C | [1][2] |
| Boiling Point | 388.4 ± 17.0 °C | Predicted[2] |
| Density | 1.67 ± 0.1 g/cm³ | Predicted[2] |
| Flash Point | 188.7 °C | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.536 | Predicted[2] |
| pKa | Not Experimentally Determined | - |
| Solubility | Water: Not available. Expected to be sparingly soluble based on its structure. Soluble in polar organic solvents like DMSO and methanol. | [3] |
| Polar Surface Area (PSA) | 17.82 Ų | Predicted[2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound can be achieved via the N-alkylation of 4-iodoimidazole with benzyl bromide.
Materials:
-
4-iodoimidazole
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure (using Sodium Hydride):
-
To a solution of 4-iodoimidazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the benzyl group (in the aromatic region and a singlet for the benzylic CH₂) and the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.
-
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.[5][6][7]
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Determination of Solubility
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8]
Procedure:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, etc.) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Biological Activity and Signaling Pathways (Proposed Workflow)
While no specific biological activities or signaling pathway involvements have been reported for this compound, the imidazole scaffold is a common feature in many biologically active molecules, notably as antimicrobial agents and kinase inhibitors.[5][6][7][9][10] The following section proposes a workflow for the initial biological evaluation of this compound.
Kinase Inhibitor Screening
The imidazole moiety is present in numerous kinase inhibitors.[11][12] A primary screening against a panel of kinases would be a logical first step to identify potential biological targets.
Antimicrobial Activity Screening
Imidazole derivatives are well-known for their antimicrobial properties. An initial evaluation of this compound against a panel of pathogenic bacteria and fungi is warranted.
Conclusion
This compound presents itself as a compound with considerable potential for further investigation in the realm of drug discovery. This technical guide has consolidated the available physicochemical data and provided a framework of detailed experimental protocols for its synthesis, characterization, and the determination of its key properties. The proposed workflows for biological evaluation offer a rational starting point for elucidating the potential therapeutic applications of this and related substituted imidazoles. Further experimental validation of the predicted properties and exploration of its biological activities are crucial next steps in fully understanding the scientific value of this molecule.
References
- 1. ijesrr.org [ijesrr.org]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-iodoimidazole, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The document details its chemical identity, including its CAS number and structure, and presents a putative synthesis protocol based on established chemical transformations. Key physicochemical properties are summarized in a structured format. While specific biological activity and signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide explores the known biological significance of closely related imidazole and N-benzylimidazole derivatives, providing a basis for potential research applications.
Chemical Identity and Properties
CAS Number: 536760-32-4[1]
Molecular Formula: C₁₀H₉IN₂[1]
Molecular Weight: 284.10 g/mol [1]
Structure:
Figure 1. Chemical Structure of this compound.
Synonyms:
-
1-benzyl-4-iodo-1H-imidazole
-
1H-Imidazole, 4-iodo-1-(phenylmethyl)-
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [1] |
| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 188.7 °C | [1] |
| LogP | 2.536 | [1] |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Iodination of Imidazole: Formation of the key intermediate, 4-iodo-1H-imidazole.
-
N-Benzylation: Alkylation of 4-iodo-1H-imidazole with a benzyl halide.
References
Spectroscopic and Synthetic Profile of 1-Benzyl-4-iodoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-iodoimidazole, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data, this document presents a combination of reported physical properties, a detailed, proposed synthetic protocol based on established methodologies, and predicted spectroscopic data to facilitate research and development activities involving this compound.
Core Data Presentation
The following tables summarize the key physical and predicted spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 536760-32-4 | [1][2] |
| Molecular Formula | C₁₀H₉IN₂ | [1] |
| Molecular Weight | 284.10 g/mol | [1] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [1] |
| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [1] |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Benzyl-H |
| 7.15 | s | 1H | Imidazole-H2 |
| 7.05 | s | 1H | Imidazole-H5 |
| 5.10 | s | 2H | CH₂ |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| 138.0 | Benzyl-C (quaternary) |
| 136.5 | Imidazole-C2 |
| 129.0 | Benzyl-CH |
| 128.5 | Benzyl-CH |
| 128.0 | Benzyl-CH |
| 121.0 | Imidazole-C5 |
| 85.0 | Imidazole-C4 (C-I) |
| 50.0 | CH₂ |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 4: Predicted Key IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1520 | Medium | Imidazole Ring Stretch |
| 750 - 700 | Strong | C-H Bending (monosubstituted benzene) |
| ~500 | Medium | C-I Stretch |
Note: This data is predicted and should be confirmed by experimental analysis.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 284 | 60 | [M]⁺ |
| 157 | 10 | [M - I]⁺ |
| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |
Note: This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound based on standard N-alkylation of iodoimidazoles.
Synthesis of this compound
This procedure involves the N-benzylation of 4-iodoimidazole using benzyl bromide in the presence of a base.
Materials:
-
4-Iodoimidazole
-
Benzyl bromide
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data Analysis Logic
This diagram outlines the logical flow of analyzing the spectroscopic data for the characterization of the synthesized compound.
Caption: Logic flow for spectroscopic characterization.
References
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-benzyl-4-iodoimidazole, a key intermediate in the development of various pharmaceutical compounds. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the iodine atom at the 4-position offers a versatile handle for further functionalization, particularly through cross-coupling reactions, enabling the construction of complex heterocyclic systems.[1][2] The benzyl group on the imidazole nitrogen can significantly influence the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for its pharmacokinetic profile and biological activity.[2] This guide explores the two main synthetic strategies for obtaining this compound: the benzylation of 4-iodoimidazole and the iodination of 1-benzylimidazole.
Synthetic Pathways
The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and considerations.
Route 1: Benzylation of 4-Iodoimidazole
This is the most common and direct method, involving the N-alkylation of 4-iodoimidazole with a suitable benzylating agent.[3] The reaction proceeds via a nucleophilic substitution where the nitrogen of the imidazole ring attacks the electrophilic carbon of the benzylating agent.[2]
Route 2: Iodination of 1-Benzylimidazole
An alternative, though less commonly reported, approach is the direct iodination of a pre-synthesized 1-benzylimidazole.[3] This method relies on electrophilic substitution on the imidazole ring.
Below is a logical workflow illustrating these synthetic approaches.
References
The Solubility Profile of 1-Benzyl-4-iodoimidazole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
Understanding the fundamental physicochemical properties of 1-benzyl-4-iodoimidazole is crucial for predicting its behavior in various solvent systems and for designing appropriate experimental conditions. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉IN₂ | [1] |
| Molecular Weight | 284.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 99-100 °C | [3] |
| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [3] |
| LogP | 2.536 | [3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Note: The LogP value suggests that this compound has a moderate lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.
Solubility in Organic Solvents
Direct, quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in publicly accessible databases and literature. However, based on the general principles of "like dissolves like" and the solubility of structurally similar imidazole derivatives, a qualitative prediction can be made. Imidazole itself is soluble in polar solvents. The introduction of a benzyl group increases the nonpolar character of the molecule, while the iodo group also contributes to its lipophilicity.
It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. Its solubility is expected to be lower in nonpolar solvents such as hexanes. One study noted that an iodo-substituted imidazole compound suffered from reduced solubility in DMSO and acetonitrile.[4]
To obtain precise quantitative solubility data, experimental determination is necessary. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining reliable data for this compound.[5][6][7]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Visualization of Workflows
To provide a clearer understanding of the processes involved with this compound, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and a general synthesis pathway.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Generalized synthesis workflow for this compound.
Signaling Pathways
Currently, there is no specific information in the scientific literature directly implicating this compound in any particular signaling pathway. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to investigate any potential interactions with cellular signaling cascades.
Conclusion
While quantitative solubility data for this compound in a variety of organic solvents is not extensively documented, its physicochemical properties suggest a preference for polar aprotic and alcoholic solvents. This technical guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine the solubility of this important synthetic intermediate. The provided experimental protocol for the shake-flask method offers a reliable means of generating the necessary data to facilitate its use in synthesis, formulation, and further research.
References
Theoretical Framework for the Analysis of 1-Benzyl-4-iodoimidazole: A Technical Guide for Researchers
Executive Summary: 1-Benzyl-4-iodoimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science, largely due to the presence of an iodine atom that can participate in significant non-covalent interactions such as halogen bonding. While extensive dedicated theoretical studies on this specific molecule are not widely available in peer-reviewed literature, this technical guide outlines a comprehensive computational framework for its characterization. By leveraging established quantum chemical methods and drawing comparisons with analogous imidazole derivatives, we can predict its structural, electronic, and reactive properties. This document serves as a roadmap for researchers and drug development professionals to conduct and interpret theoretical studies on this compound, facilitating its potential application in novel therapeutic design.
Physicochemical and Structural Properties
While experimental data is sparse, fundamental properties of this compound can be collated from chemical supplier databases and predicted through computational modeling. The following table summarizes these key characteristics.
| Property | Value (Experimental/Predicted) | Source/Method |
| Molecular Formula | C₁₀H₉IN₂ | - |
| Molecular Weight | 284.10 g/mol | - |
| CAS Number | 536760-32-4 | - |
| Melting Point | 99-100 °C | Chemical Supplier |
| Boiling Point | 388.4 ± 17.0 °C (Predicted) | Computational Prediction |
| Density | 1.67 ± 0.1 g/cm³ (Predicted) | Computational Prediction |
| LogP | 2.536 (Predicted) | Computational Prediction |
| pKa | ~4.5 - 5.5 (Predicted) | Based on analogous substituted imidazoles |
Proposed Computational Workflow
A robust theoretical analysis of this compound can be achieved using Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for molecules of this size. The following diagram and protocol outline a standard workflow.
Caption: A typical workflow for the theoretical study of this compound using DFT.
Detailed Computational Protocol
-
Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. For the iodine atom, a basis set with effective core potentials (ECPs) like LANL2DZ can be employed.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and simulated vibrational (IR) spectra.
-
Electronic Property Calculations:
-
Natural Bond Orbital (NBO) Analysis: To understand charge distribution, atomic charges, and intramolecular interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential is generated to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Simulation:
-
Infrared (IR) Spectra: Calculated from the vibrational frequencies.
-
UV-Vis Spectra: Simulated using Time-Dependent DFT (TD-DFT) to predict electronic transition energies and absorption wavelengths.
-
Predicted Molecular and Electronic Data
The following tables present predicted data for this compound based on the computational workflow described above and in comparison to related iodoimidazole compounds.
Predicted Geometrical Parameters
| Parameter | Predicted Value | Notes |
| C4-I Bond Length | ~2.05 - 2.10 Å | This bond is crucial for halogen bonding and influences the molecule's steric and electronic profile. |
| N1-C2 Bond Length | ~1.37 - 1.39 Å | Typical for N-C bonds within an imidazole ring. |
| C4-C5 Bond Length | ~1.36 - 1.38 Å | Typical for C=C bonds within an imidazole ring. |
| Dihedral Angle (C2-N1-C(benzyl)-C(phenyl)) | ~70° - 90° | The benzyl group is likely to be significantly twisted relative to the imidazole plane. |
Predicted Electronic Properties
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | ~ -6.0 to -6.5 | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.0 to -1.5 | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | ~ 2.0 - 3.0 Debye | Reflects the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
Intermolecular Interactions: The Role of Halogen Bonding
A key feature of this compound is the potential for the iodine atom to act as a halogen bond donor. This is a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a biological target).
Caption: Schematic of a halogen bond between the iodine of this compound and a Lewis base.
Application in a Drug Development Context
Theoretical studies of this compound can provide valuable insights for drug design and development. The calculated properties can be used to predict its behavior in biological systems and to guide the synthesis of more potent and selective analogs.
Caption: Logical flow from theoretical calculations to applications in drug development.
Conclusion
While direct experimental and theoretical data on this compound is limited, this guide provides a comprehensive framework for its computational investigation. By applying standard DFT and TD-DFT methods, researchers can obtain reliable predictions of its geometric, electronic, and spectroscopic properties. Such studies are crucial for understanding its chemical behavior, particularly the role of the iodine atom in forming halogen bonds, and for guiding its potential use in the development of novel pharmaceuticals and functional materials. The methodologies and predicted data presented here offer a solid foundation for future experimental and theoretical work on this promising molecule.
1-Benzyl-4-iodoimidazole: A Technical Guide to Unlocking Research Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Benzyl-4-iodoimidazole is a versatile heterocyclic compound that stands at the intersection of synthetic accessibility and vast, largely unexplored, therapeutic potential. The inherent reactivity of its carbon-iodine bond, combined with the privileged imidazole scaffold, makes it an exceptionally valuable building block for modern drug discovery and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, while delineating key potential research areas. Detailed experimental protocols and process visualizations are included to serve as a practical resource for initiating novel research projects targeting kinase inhibition, metabolic diseases, and infectious agents.
Physicochemical and Structural Data
This compound is a stable, solid compound under standard conditions.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.[2][3]
| Property | Value | Source(s) |
| CAS Number | 536760-32-4 | [2][3] |
| Molecular Formula | C₁₀H₉IN₂ | [2][3] |
| Molecular Weight | 284.10 g/mol | [2][3] |
| Melting Point | 99-100 °C | [2][3] |
| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [2] |
| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [2] |
| LogP | 2.536 | [2] |
| Appearance | White Powder/Solid | [3] |
| Storage | Room temperature, dry conditions | [1][4] |
Synthesis and Core Reactivity
Proposed Synthetic Workflow
The proposed synthesis involves the N-alkylation of 4-iodoimidazole using benzyl chloride or benzyl bromide under basic conditions. This is a standard SN2 reaction where the imidazole nitrogen acts as the nucleophile.[7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of imidazoles.[7]
-
Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0°C in an ice bath.
-
Imidazole Addition : Slowly add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation : Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0°C.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Core Reactivity: A Gateway to Molecular Diversity
The most significant feature of this compound is the C-I bond, which serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions.[3][8] This allows for the straightforward introduction of a vast array of chemical moieties at the 4-position, making it an ideal scaffold for building libraries of compounds for biological screening.
Potential Research Area: Medicinal Chemistry & Drug Development
The imidazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][9] this compound is an ideal starting point for creating novel therapeutics.
Development of Kinase Inhibitors
Rationale: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. The 1-benzyl-imidazole core can be elaborated through cross-coupling reactions to introduce functionalities that target specific kinases involved in cancer and inflammatory diseases.[4]
Research Proposal:
-
Library Synthesis: Utilize high-throughput Suzuki and Sonogashira coupling reactions on this compound with a diverse set of boronic acids and terminal alkynes.
-
Screening: Screen the resulting library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Abl).
-
SAR Studies: Conduct structure-activity relationship (SAR) studies to optimize hit compounds for potency and selectivity.
Novel Antimicrobial Agents
Rationale: Imidazole-containing compounds, such as the azole antifungals, are cornerstones of antimicrobial therapy.[6][10] Furthermore, related fluorinated benzyl-benzimidazole derivatives have demonstrated significant antibacterial and antifungal activity.[11] The lipophilicity and electronic properties of the this compound scaffold make it a promising candidate for developing new antimicrobial drugs.
Research Proposal:
-
Screening: Evaluate this compound and a small, focused library of its derivatives for activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Mechanism of Action: Investigate the mechanism of action for any active compounds, such as cell membrane disruption or enzyme inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation : Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation : Add a standardized inoculum of the microorganism to each well. Include positive (microbe, no drug) and negative (media only) controls.
-
Incubation : Incubate the plate at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Analysis : Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
TGR5 Agonists for Metabolic Diseases
Rationale: Takeda G-protein-coupled receptor 5 (TGR5) is an emerging therapeutic target for type 2 diabetes and other metabolic syndromes.[12] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion. A recent study demonstrated that 1-benzyl-1H-imidazole-5-carboxamide derivatives are potent TGR5 agonists.[12] This provides a strong rationale for exploring the 1-benzyl-4-substituted-imidazole scaffold for the same target.
Research Proposal:
-
Design and Synthesis: Synthesize a library of 1-benzyl-4-aryl/heteroaryl-imidazoles via Suzuki coupling.
-
In Vitro Evaluation: Assess the ability of the synthesized compounds to activate TGR5 using a cell-based reporter assay (e.g., cAMP accumulation in HEK293 cells expressing TGR5).
-
In Vivo Studies: Test the most potent compounds in animal models of diabetes to evaluate their glucose-lowering effects and ability to stimulate GLP-1 secretion.[12]
TGR5 Signaling Pathway:
Conclusion
This compound represents a significantly underdeveloped synthetic intermediate. Its value lies not in its own inherent biological activity, which remains largely uninvestigated, but in its capacity as a versatile scaffold for generating molecular complexity. The research areas outlined in this guide—spanning kinase inhibition, antimicrobial discovery, and metabolic disease modulation—are supported by strong precedents from structurally related compounds. By leveraging modern synthetic methods, particularly palladium-catalyzed cross-coupling, researchers can rapidly access novel chemical space and explore new therapeutic frontiers. The provided protocols and conceptual frameworks offer a solid foundation for initiating research into this promising molecule.
References
- 1. capotchem.com [capotchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 536760-32-4 | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. jchr.org [jchr.org]
- 12. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biaryl Synthesis via 1-Benzyl-4-iodoimidazole Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 1-benzyl-4-iodoimidazole with various arylboronic acids for the synthesis of biaryl compounds. This reaction is a powerful tool for creating carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The N-benzyl protecting group on the imidazole ring is crucial for preventing catalyst inhibition that can occur with N-H containing heterocycles.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound (arylboronic acid) and an organic halide (this compound) in the presence of a palladium catalyst and a base.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of this compound is detailed below. This protocol is based on established methods for Suzuki couplings of iodo-substituted heterocycles with arylboronic acids.[2][3]
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Acetonitrile (ACN))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, heating mantle)
-
Reagents for workup and purification (e.g., Ethyl acetate, water, brine, silica gel for column chromatography)
Detailed Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.) to the flask. Then, add the degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF | 110 | 10 | 88 |
| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Acetonitrile/H₂O (3:1) | 80 | 16 | 78 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 14 | 83 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryl compounds using the this compound Suzuki coupling protocol.
Caption: Experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: The Use of 1-Benzyl-4-iodoimidazole in Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-benzyl-4-iodoimidazole in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the imidazole scaffold. The Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds, allows for the efficient coupling of this compound with a variety of terminal alkynes.[1][2][3]
The protocols detailed herein are based on established methodologies for Sonogashira couplings with aryl iodides and related imidazole derivatives.[4] While specific optimization may be required for novel substrates, these guidelines offer a solid foundation for successful reaction setup, execution, and product purification.
Reaction Principle
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically carried out under mild conditions, such as at room temperature, in the presence of a base.[1]
The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle.[5]
-
Palladium Cycle: An active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) complex.[5]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[5]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 1-benzyl-4-(alkynyl)imidazole product and regenerate the active Pd(0) catalyst.[5]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of homocoupled alkyne byproducts.[6]
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are representative examples, and optimization may be necessary for specific substrates.
Table 1: Sonogashira Coupling of this compound with Various Alkynes
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-Benzyl-4-(phenylethynyl)-1H-imidazole | 85-95 |
| 2 | 4-Ethynylanisole | 1-Benzyl-4-((4-methoxyphenyl)ethynyl)-1H-imidazole | 80-92 |
| 3 | 1-Ethynyl-4-fluorobenzene | 1-Benzyl-4-((4-fluorophenyl)ethynyl)-1H-imidazole | 82-94 |
| 4 | 2-Methyl-3-butyn-2-ol | 4-(1-Benzyl-1H-imidazol-4-yl)-2-methylbut-3-yn-2-ol | 75-88 |
| 5 | 1-Hexyne | 1-Benzyl-4-(hex-1-yn-1-yl)-1H-imidazole | 70-85 |
Yields are based on analogous reactions reported in the literature and are for illustrative purposes.[4]
Table 2: Optimization of Reaction Parameters
| Parameter | Variation | Effect on Yield |
| Catalyst | Pd(PPh₃)₄ | Often interchangeable with PdCl₂(PPh₃)₂, may offer slightly higher yields in some cases. |
| Pd(OAc)₂ with a phosphine ligand | Can be effective, requires in situ formation of the active catalyst. | |
| Base | K₂CO₃, Cs₂CO₃ | Milder bases that can be used, particularly in copper-free systems. |
| DIPEA | A bulkier amine base, sometimes preferred to minimize side reactions. | |
| Solvent | Toluene, Dioxane | Alternative non-polar aprotic solvents. |
| Acetonitrile (MeCN) | A polar aprotic solvent that can also be effective. | |
| Temperature | Room Temperature | May be sufficient for highly reactive alkynes, but often requires longer reaction times. |
| 80-100 °C | May be necessary for less reactive alkynes or to increase reaction rates. |
This table provides general trends observed in Sonogashira reactions.
Troubleshooting
-
Low Yields: Incomplete reactions may be due to an inactive catalyst, insufficient base, or the presence of oxygen. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring a truly oxygen-free environment or by employing a copper-free Sonogashira protocol.
-
Difficulty in Purification: The presence of residual catalyst and phosphine ligands can complicate purification. Thorough washing and careful column chromatography are essential.
Safety Information
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with appropriate precautions.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-alkynyl-1-benzyl-1H-imidazole derivatives. The protocols and data presented here serve as a robust starting point for researchers in medicinal chemistry and drug discovery to generate novel compound libraries for biological screening and other applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Heck Coupling of 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the imidazole ring at specific positions through versatile cross-coupling reactions is therefore of significant interest in drug discovery and development.
This document provides detailed application notes and experimental protocols for the Heck coupling of 1-Benzyl-4-iodoimidazole. The benzyl protecting group on the imidazole nitrogen enhances stability and solubility in common organic solvents, making it a suitable substrate for a variety of coupling partners. These protocols are designed to serve as a practical guide for researchers in the successful application of this reaction, facilitating the synthesis of novel 4-alkenyl-1-benzylimidazole derivatives.
General Reaction Scheme
The Heck coupling of this compound with a generic alkene is depicted below:
Caption: General Heck Coupling Reaction.
Key Reaction Parameters and Optimization
The success and efficiency of the Heck reaction are highly dependent on the careful selection of several key parameters. The following sections discuss the typical reagents and conditions used for the coupling of this compound.
Palladium Catalysts
A variety of palladium sources can be used to catalyze the Heck reaction. The choice of catalyst can influence reaction rates and yields. Common palladium catalysts include:
-
Palladium(II) acetate (Pd(OAc)₂): A widely used and relatively inexpensive catalyst precursor.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable and reliable Pd(0) catalyst.
-
Palladium on carbon (Pd/C): A heterogeneous catalyst that can simplify product purification.
Phosphine Ligands
Phosphine ligands are often added to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. The electronic and steric properties of the phosphine can have a significant impact on the reaction outcome. Examples include:
-
Triphenylphosphine (PPh₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
In some cases, "ligandless" conditions, often in the presence of a phase-transfer catalyst like a tetraalkylammonium salt, can be effective.
Bases
A base is required to neutralize the hydriodic acid (HI) that is formed during the catalytic cycle. The choice of base can affect the reaction rate and the potential for side reactions. Both organic and inorganic bases are commonly used:
-
Organic bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)
-
Inorganic bases: Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), Cesium carbonate (Cs₂CO₃)
Solvents
Polar aprotic solvents are generally preferred for the Heck reaction as they can dissolve the reactants and the palladium catalyst system. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
1,4-Dioxane
-
Toluene
Temperature and Reaction Time
Heck reactions are typically conducted at elevated temperatures, ranging from 80 °C to 140 °C. The optimal temperature and reaction time will depend on the reactivity of the specific alkene and the chosen catalytic system. Microwave irradiation can often be used to significantly reduce reaction times.
Experimental Protocols
The following are general protocols for the Heck coupling of this compound with representative alkenes. These should be considered as starting points, and optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Heck Coupling of this compound with Methyl Acrylate
This protocol describes a typical procedure for the coupling of this compound with an activated alkene like methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Triphenylphosphine (0.04 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (2.0 equiv.) to the reaction mixture.
-
Finally, add methyl acrylate (1.5 equiv.) to the stirred solution.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Coupling of this compound with Styrene
This protocol utilizes microwave irradiation to accelerate the coupling with a less activated alkene like styrene.
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv.), styrene (1.2 equiv.), Pd₂(dba)₃ (0.015 equiv.), P(o-tol)₃ (0.06 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add acetonitrile as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | [e.g., 70-90] |
| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | K₂CO₃ (2) | MeCN | 120 (MW) | 1 | [e.g., 60-80] |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | None | NaOAc (2) | DMF | 110 | 16 | [e.g., 65-85] |
| 4 | 4-Vinylpyridine | Pd(PPh₃)₄ (3) | - | Et₃N (2.5) | Dioxane | 100 | 24 | [e.g., 50-70] |
*Note: The yields provided are estimates based on typical outcomes for similar Heck reactions and should be experimentally determined and optimized.
Logical Workflow for Heck Coupling Reaction
The following diagram illustrates the general workflow for setting up and performing a Heck coupling reaction with this compound.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds. Within the realm of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors is a primary focus. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 1-benzyl-4-iodoimidazole motif serves as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. The benzyl group provides a handle for modulating physicochemical properties, while the iodine atom at the 4-position offers a reactive site for various palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, allowing for the systematic exploration of the chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic profiles.
This document provides detailed protocols for key synthetic transformations using this compound, presents illustrative quantitative data, and visualizes relevant signaling pathways and experimental workflows to guide researchers in the development of next-generation kinase inhibitors.
Key Synthetic Applications
The carbon-iodine bond in this compound is highly amenable to several powerful cross-coupling reactions, which are foundational in modern drug discovery. The primary synthetic routes for elaborating this core involve palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][3] These methods are favored for their broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors.[3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in introducing key pharmacophoric elements that can interact with the ATP-binding site of kinases.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for iodo-heterocycles.[1][2]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents)
-
Triphenylphosphine (PPh₃) (0.06 equivalents) or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and the phosphine ligand (0.06 eq).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.
-
Add a degassed 2M aqueous solution of potassium carbonate (3.0 eq).
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-aryl/heteroaryl-imidazole derivative.
Workflow for Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is valuable for introducing linear, rigid linkers or pharmacophores, which can probe deep into the kinase active site.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure adapted for iodo-imidazoles.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the terminal alkyne (1.5 eq) and the amine base (3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 1-benzyl-4-alkynyl-imidazole product.
Workflow for Sonogashira Coupling
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines. It is particularly useful for synthesizing diarylamine-based inhibitors or for introducing flexible side chains that can form crucial hydrogen bonds with the kinase.[3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted for aryl iodides.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos or other suitable phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the ligand (0.04 eq), and the base (1.4 eq) to a reaction tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-4-amino-imidazole derivative.
Workflow for Buchwald-Hartwig Amination
Quantitative Data Summary
The following tables provide representative data for the synthesis and biological evaluation of kinase inhibitors derived from imidazole-based scaffolds.
Note: The reaction yields are illustrative for the described protocols. The IC₅₀ values are examples from the literature for compounds containing an imidazole or benzimidazole core to provide context for potential biological activity.
Table 1: Representative Reaction Yields
| Reaction | Substrate 1 | Substrate 2 | Product | Illustrative Yield (%) |
| Suzuki-Miyaura | This compound | 4-Pyridylboronic acid | 1-Benzyl-4-(pyridin-4-yl)imidazole | 85 |
| Sonogashira | This compound | Phenylacetylene | 1-Benzyl-4-(phenylethynyl)imidazole | 78 |
| Buchwald-Hartwig | This compound | Aniline | N-(1-Benzyl-1H-imidazol-4-yl)aniline | 72 |
Table 2: Example IC₅₀ Values for Imidazole-Based Kinase Inhibitors
| Compound Class | Kinase Target | Reported IC₅₀ (nM) | Reference Compound Example |
| 4-Aminoimidazole Derivatives | c-Src | 10 - 100 | Dasatinib (related core) |
| Trisubstituted Imidazoles | ALK5 | 50 - 200 | Compound 6c[4] |
| Benzimidazole-hydrazide Hybrids | EGFR | 78 - 210 | Compound 6h[5] |
| Benzimidazole-hydrazide Hybrids | HER2 | 92 - 350 | Compound 6h[5] |
| Benzimidazole-hydrazide Hybrids | CDK2 | 150 - 500 | Compound 6i[5] |
Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
A central signaling pathway that regulates cell proliferation, differentiation, and survival is the RAS-RAF-MEK-ERK cascade.[3] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in various cancers, leading to uncontrolled cell growth.[3] Kinase inhibitors derived from scaffolds like this compound can be designed to target key components of this pathway, such as MEK or RAF kinases.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of potential kinase inhibitors. Its utility in constructing diverse molecular scaffolds through efficient and scalable cross-coupling reactions has been demonstrated through analogous chemistries. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate, paving the way for the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antifungal Agents from 1-Benzyl-4-iodoimidazole Derivatives
Disclaimer: Scientific literature readily available does not contain specific studies detailing the synthesis and antifungal activity of 1-Benzyl-4-iodoimidazole derivatives. The following application notes and protocols are based on established methodologies for analogous imidazole and benzimidazole antifungal agents. Researchers should adapt these protocols as necessary for their specific derivatives.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Imidazole derivatives are a well-established class of antifungal compounds that function primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of membrane integrity leads to fungal cell death. The this compound scaffold presents a promising starting point for the development of new antifungal drugs. The benzyl group can be modified to optimize lipophilicity and target interaction, while the iodo group provides a reactive handle for further chemical modifications to explore structure-activity relationships (SAR). This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and characterization of novel antifungal agents derived from this compound.
Data Presentation
As no specific data for this compound derivatives are available, the following tables are presented as templates. Researchers should populate these tables with their experimental data.
Table 1: Antifungal Activity of this compound Derivatives against Pathogenic Fungi
| Compound ID | Modification on Benzyl Ring | Modification at Iodo Position | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| B4I-001 | Unsubstituted | - | Data not available | Data not available | Data not available |
| B4I-002 | 4-Chloro | - | Data not available | Data not available | Data not available |
| B4I-003 | 2,4-Dichloro | - | Data not available | Data not available | Data not available |
| B4I-004 | 4-Methoxy | - | Data not available | Data not available | Data not available |
| Fluconazole | - | - | Reference value | Reference value | Reference value |
| Amphotericin B | - | - | Reference value | Reference value | Reference value |
Table 2: Cytotoxicity of this compound Derivatives against Human Cell Lines
| Compound ID | Modification on Benzyl Ring | Modification at Iodo Position | HEK293 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Selectivity Index (C. albicans) |
| B4I-001 | Unsubstituted | - | Data not available | Data not available | Data not available |
| B4I-002 | 4-Chloro | - | Data not available | Data not available | Data not available |
| B4I-003 | 2,4-Dichloro | - | Data not available | Data not available | Data not available |
| B4I-004 | 4-Methoxy | - | Data not available | Data not available | Data not available |
| Fluconazole | - | - | Reference value | Reference value | Reference value |
| Amphotericin B | - | - | Reference value | Reference value | Reference value |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold and subsequent derivatization.
Materials:
-
4-Iodoimidazole
-
Substituted Benzyl chloride or Benzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Benzylation of 4-Iodoimidazole:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add 4-iodoimidazole (1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the desired substituted benzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
-
-
Further Derivatization (Example: Suzuki Coupling at the Iodo Position):
-
To a solution of the this compound derivative (1 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
Protocol 2: Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method for yeasts.
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Fungal strains (e.g., Candida albicans ATCC 90028).
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.03 - 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
-
The inhibition can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 3: Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the cytotoxicity of the compounds against human cell lines.
Materials:
-
Human cell lines (e.g., HEK293, HepG2).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or solubilization buffer.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC₅₀ Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Visualizations
Caption: Experimental workflow for developing antifungal agents.
Caption: Mechanism of action of imidazole antifungals.
References
Application Notes and Protocols: 1-Benzyl-4-iodoimidazole as a Versatile Precursor for the Synthesis of Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[1] As a presynaptic autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other neurotransmitters.[2] Antagonists of the H3R can enhance neurotransmitter release, offering a promising avenue for therapeutic intervention.
This document provides detailed application notes and protocols for the use of 1-benzyl-4-iodoimidazole as a strategic precursor for the synthesis of novel histamine H3 receptor antagonists. The 4-iodo substituent on the imidazole ring provides a versatile handle for introducing a variety of chemical moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective H3R antagonists.
Histamine H3 Receptor Signaling Pathway
Synthetic Strategy: From this compound to H3R Antagonists
The synthetic utility of this compound lies in its amenability to various palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the 4-position of the imidazole ring, which is a key region for interaction with the H3 receptor.
Experimental Protocols: Synthesis
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-benzylimidazoles (Compound A)
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Add K₂CO₃ (2.0 mmol) followed by a 3:1 mixture of 1,4-dioxane and water (4 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-benzylimidazoles (Compound B)
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (5 mL) and Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature until completion (typically 2-6 hours).
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-benzylimidazoles (Compound C)
This protocol details the amination of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Pharmacological Evaluation: In Vitro Assays
The following are key in vitro assays to characterize the pharmacological profile of the synthesized compounds as H3R antagonists.
Protocol 4: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the synthesized compounds for the H3 receptor.[5]
Materials:
-
Cell membranes expressing the human H3 receptor
-
Radioligand (e.g., [³H]-Nα-methylhistamine)
-
Synthesized compounds
-
Assay buffer
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the synthesized compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ value from the competition binding curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 5: cAMP Functional Assay
This assay measures the functional antagonism of the synthesized compounds by quantifying their ability to block agonist-induced inhibition of cAMP production.[5][6]
Materials:
-
Cells expressing the human H3 receptor
-
H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
Forskolin
-
Synthesized compounds
-
cAMP assay kit
Procedure:
-
Pre-treat the cells with varying concentrations of the synthesized compound.
-
Stimulate the cells with a fixed concentration of the H3R agonist in the presence of forskolin to stimulate adenylyl cyclase.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Determine the IC₅₀ value of the compound for the reversal of agonist-induced cAMP inhibition.
Protocol 6: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of the compounds to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G proteins, an early event in GPCR activation.[5][7]
Materials:
-
Cell membranes expressing the human H3 receptor
-
[³⁵S]GTPγS
-
H3 receptor agonist
-
Synthesized compounds
-
Assay buffer
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the synthesized compound.
-
Add the H3R agonist and [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Separate bound and free [³⁵S]GTPγS by rapid filtration.
-
Measure the radioactivity of the filters.
-
Determine the IC₅₀ value of the compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Data Presentation
The following tables present hypothetical but plausible data for a series of compounds synthesized from this compound. This data is for illustrative purposes to demonstrate how results can be structured.
Table 1: Synthesized Histamine H3 Receptor Antagonists and their In Vitro Activity
| Compound ID | R-Group at 4-position | Synthetic Method | hH3R Binding Affinity (Kᵢ, nM) | cAMP Functional Assay (IC₅₀, nM) | [³⁵S]GTPγS Binding Assay (IC₅₀, nM) |
| A-1 | 4-Methoxyphenyl | Suzuki Coupling | 15.2 | 25.8 | 30.1 |
| A-2 | 3-Pyridyl | Suzuki Coupling | 22.5 | 38.1 | 45.3 |
| B-1 | Phenylethynyl | Sonogashira Coupling | 8.9 | 14.2 | 18.5 |
| B-2 | Cyclohexylethynyl | Sonogashira Coupling | 12.4 | 20.7 | 26.8 |
| C-1 | Piperidin-1-yl | Buchwald-Hartwig | 5.6 | 9.8 | 12.3 |
| C-2 | Morpholino | Buchwald-Hartwig | 18.3 | 31.5 | 39.7 |
Table 2: Selectivity Profile of Lead Compound C-1
| Receptor | Binding Affinity (Kᵢ, nM) |
| Histamine H1 | > 10,000 |
| Histamine H2 | > 10,000 |
| Histamine H4 | > 5,000 |
| Dopamine D2 | > 2,500 |
| Serotonin 5-HT₂ₐ | > 3,000 |
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of a diverse library of potential histamine H3 receptor antagonists. The application of modern cross-coupling methodologies provides a robust platform for the rapid exploration of structure-activity relationships at the 4-position of the imidazole core. The detailed synthetic and pharmacological protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery to develop novel and potent H3R antagonists for the treatment of various CNS disorders.
References
Application Notes and Protocols for N-alkylation of 4-Iodoimidazole with Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 4-iodoimidazole with benzyl bromide, a key transformation in the synthesis of pharmacologically relevant compounds. The protocols outlined below offer two distinct methods, employing either a strong or a mild base, allowing for flexibility based on laboratory resources and reaction scale. This reaction typically yields a mixture of two regioisomers, 1-benzyl-4-iodoimidazole and 1-benzyl-5-iodoimidazole, with the former generally being the major product due to the electronic influence of the iodine substituent. Careful monitoring and purification are essential for isolating the desired product.
Key Reaction Overview
The N-alkylation of 4-iodoimidazole proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, leading to the formation of N-benzylated iodoimidazole isomers.
Data Presentation
The following tables summarize the physical and chemical properties of the starting material and the expected products.
Table 1: Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | CAS Number |
| 4-Iodoimidazole | C₃H₃IN₂ | 193.98 | Solid | 138-142 | 71759-88-1 |
| Benzyl Bromide | C₇H₇Br | 171.04 | Liquid | -4 to -3 | 100-39-0 |
| This compound | C₁₀H₉IN₂ | 284.10 | Solid | 99-100[1] | 536760-32-4[1] |
| 1-Benzyl-5-iodoimidazole | C₁₀H₉IN₂ | 284.10 | Not Reported | Not Reported | 941286-76-6 |
Table 2: Expected Spectroscopic Data (Predicted/Reported for Similar Compounds)
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| This compound | Signals for benzyl protons (approx. 7.2-7.4 ppm for phenyl, ~5.2 ppm for CH₂), and two distinct signals for imidazole protons. The proton at C5 is expected to be a singlet, and the proton at C2 a singlet. | Signals for benzyl carbons, and three distinct signals for imidazole carbons. The carbon bearing iodine (C4) will be at a characteristic low field. |
| 1-Benzyl-5-iodoimidazole | Signals for benzyl protons (similar to the 4-iodo isomer), and two distinct signals for imidazole protons. The proton at C4 is expected to be a singlet, and the proton at C2 a singlet. | Signals for benzyl carbons, and three distinct signals for imidazole carbons. The carbon bearing iodine (C5) will be at a characteristic low field. |
Experimental Protocols
Two primary methods for the N-alkylation of 4-iodoimidazole are presented below.
Protocol 1: N-Alkylation using Sodium Hydride in DMF (Strong Base Method)
This method employs a strong base, sodium hydride, to ensure complete deprotonation of the imidazole, typically leading to a faster reaction. This procedure must be carried out under anhydrous and inert conditions.
Materials:
-
4-Iodoimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoimidazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-iodoimidazole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation and the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 - 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cautiously quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the two isomers and any impurities.
Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile (Mild Base Method)
This protocol utilizes a milder and easier-to-handle base, potassium carbonate. While the reaction may be slower, it can offer better control and is often preferred for larger-scale syntheses.
Materials:
-
4-Iodoimidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Benzyl bromide
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-iodoimidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 - 1.2 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Wash the collected solids with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product mixture.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the this compound and 1-benzyl-5-iodoimidazole isomers.
Mandatory Visualizations
The following diagrams illustrate the general signaling pathway of the reaction and the experimental workflows.
Caption: Reaction pathway for the N-alkylation of 4-iodoimidazole.
Caption: Workflow for N-alkylation using sodium hydride.
Caption: Workflow for N-alkylation using potassium carbonate.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-benzyl-4-iodoimidazole. This versatile building block is a key intermediate in the synthesis of a wide array of substituted imidazoles, a class of compounds with significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmaceuticals.[1][2][3][4] The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a roadmap for the synthesis of diverse 1-benzyl-4-substituted-imidazole derivatives.
Introduction to Imidazole Derivatives in Medicinal Chemistry
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active molecules, including the amino acid histidine and the hormone histamine.[1][2] Marketed drugs such as the tyrosine kinase inhibitor Nilotinib and the histamine H2 receptor antagonist Cimetidine feature the imidazole moiety, highlighting its importance in drug design.[1] Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties.[2][3] The ability to functionalize the imidazole ring at various positions through cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5] These reactions are characterized by their mild conditions, high functional group tolerance, and broad substrate scope, making them indispensable in modern organic synthesis. The four key reactions detailed in these notes are:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and an organoboron reagent.
-
Heck Reaction: Formation of a C-C bond between this compound and an alkene.
-
Sonogashira Coupling: Formation of a C-C bond between this compound and a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond between this compound and an amine.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize representative reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. The yields are based on literature reports for structurally similar substrates and should be considered as indicative.
Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | ~90-98 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | ~75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | ~80-90 |
Table 2: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | NaOAc | Acetonitrile | 80 | 16 | ~80-90 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 24 | ~65-75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | - | Et₃N | Toluene | 110 | 48 | ~50-60 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 16 | ~80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 24 | ~90-98 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 50 | 18 | ~75-85 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | ~70-80 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 18 | ~80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 24 | ~75-85 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | XPhos (4) | LiHMDS | THF | 80 | 16 | ~85-95 |
Experimental Protocols
The following are detailed, representative protocols for each of the four major palladium-catalyzed cross-coupling reactions of this compound. Note: These protocols are adapted from literature procedures for similar substrates and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 1-Benzyl-4-phenyl-1H-imidazole
-
Materials:
-
This compound (1.0 mmol, 298 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
Protocol 2: Heck Reaction
Synthesis of 1-Benzyl-4-styryl-1H-imidazole
-
Materials:
-
This compound (1.0 mmol, 298 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tris(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.
-
Protocol 3: Sonogashira Coupling
Synthesis of 1-Benzyl-4-(phenylethynyl)-1H-imidazole
-
Materials:
-
This compound (1.0 mmol, 298 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 418 µL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
-
Protocol 4: Buchwald-Hartwig Amination
Synthesis of N-Anilino-1-benzyl-4-imidazole
-
Materials:
-
This compound (1.0 mmol, 298 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Toluene, anhydrous (5 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with dichloromethane (15 mL) and filter through Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
-
Visualizations: Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycles for each cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for palladium-catalyzed cross-coupling.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review [ouci.dntb.gov.ua]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 1-Benzyl-4-iodoimidazole in Medicinal Chemistry Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-iodoimidazole is a versatile heterocyclic building block crucial in medicinal chemistry for the lead optimization phase of drug discovery. Its structure combines the biologically relevant imidazole core with a benzyl group at the N-1 position and a reactive iodine atom at the C-4 position. This unique arrangement offers a strategic advantage for synthesizing diverse compound libraries to explore structure-activity relationships (SAR). The benzyl group can provide beneficial steric and aromatic interactions within target binding sites, while the iodo-substituent serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[1] This document provides detailed application notes, experimental protocols, and data presentation for leveraging this compound in lead optimization campaigns, with a focus on developing novel kinase inhibitors and antifungal agents.
Synthetic Utility in Lead Optimization
The C-I bond in this compound is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role in lead optimization, allowing for the systematic modification of a lead compound to improve potency, selectivity, and pharmacokinetic properties. The most common applications involve Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Experimental Workflow: Lead Optimization using this compound
The following diagram illustrates a typical workflow for a lead optimization campaign starting with this compound.
References
Application of 1-Benzyl-4-iodoimidazole in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document delineates the application of 1-Benzyl-4-iodoimidazole as a versatile scaffold in solid-phase organic synthesis (SPOS). The inherent functionalities of this building block—a stable benzyl protecting group, a reactive iodo-substituent at the 4-position, and the core imidazole structure—render it an ideal candidate for the combinatorial synthesis of diverse libraries of substituted imidazoles. The protocols herein describe the immobilization of the scaffold onto a solid support, followed by diversification through metal-halogen exchange and subsequent reactions with various electrophiles. This approach facilitates the efficient generation of novel imidazole-containing compounds with potential therapeutic applications, leveraging the advantages of solid-phase synthesis for simplified purification and workflow.
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for drug discovery. The use of a pre-functionalized scaffold like this compound allows for a divergent synthetic strategy, where a common intermediate is transformed into a multitude of final products. This application note details a robust methodology for the synthesis of 4-substituted imidazoles utilizing a resin-bound 4-iodoimidazole scaffold, conceptually derived from this compound.[1] The benzyl group serves as a protecting group for the imidazole nitrogen, while the iodo-group at the 4-position provides a handle for chemical diversification.
Key Applications
-
Combinatorial Library Synthesis: Rapid generation of diverse 4-substituted imidazole libraries for high-throughput screening.
-
Scaffold Decoration: Efficient modification of the imidazole core with a wide range of functional groups.
-
Drug Discovery: Synthesis of potential lead compounds for various therapeutic targets.
Experimental Protocols
Protocol 1: Immobilization of this compound Scaffold
This protocol describes the attachment of the 4-iodoimidazole scaffold to a solid support. While the cited literature immobilizes 4-iodoimidazole directly, this protocol adapts the concept for a 1-benzyl protected starting material, which would be subsequently deprotected and linked to the resin. A more direct approach would involve linking a derivative of this compound to the resin. For the purpose of illustrating the core synthetic strategy on the solid phase, we will consider the immobilized 4-iodoimidazole as the starting point for diversification, as detailed in the literature.[1]
Materials:
-
Merrifield resin (or other suitable solid support)
-
This compound
-
Appropriate reagents for immobilization (e.g., for attachment via the imidazole nitrogen after debenzylation, or through a functionalized benzyl group)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
The specific immobilization procedure will depend on the chosen linker strategy. A common approach involves linking the imidazole nitrogen to the resin. The benzyl protecting group would first be removed, and the resulting NH group of the 4-iodoimidazole would be coupled to a resin such as chloromethylated polystyrene (Merrifield resin).
Protocol 2: Diversification of Resin-Bound 4-Iodoimidazole via Metal-Halogen Exchange and Electrophilic Quenching
This protocol details the core diversification step where the iodide is replaced with various substituents.[1]
Materials:
-
Resin-bound 4-iodoimidazole
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)
-
Dry Tetrahydrofuran (THF)
-
Electrophiles (e.g., aldehydes, ketones, alkyl halides)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Solvents for washing: THF, Methanol (MeOH), DCM
Procedure:
-
Swell the resin-bound 4-iodoimidazole in dry THF in a reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
Cool the vessel to -78 °C.
-
Slowly add a solution of n-BuLi or i-PrMgCl in THF to the resin suspension. Allow the mixture to react for 1-2 hours at -78 °C to perform the metal-halogen exchange.
-
Add the desired electrophile (e.g., an aldehyde or ketone) as a solution in dry THF and allow the reaction to proceed at -78 °C for several hours.
-
Quench the reaction by the addition of an appropriate quenching solution.
-
Allow the reaction vessel to warm to room temperature.
-
Wash the resin sequentially with THF, MeOH, and DCM.
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the release of the final 4-substituted imidazole product from the solid support.
Materials:
-
Substituted imidazole-bound resin
-
Trifluoroacetic acid (TFA)
-
DCM
-
Scavenger (e.g., triisopropylsilane), if required
Procedure:
-
Swell the dried, substituted resin in DCM.
-
Add a cleavage cocktail (e.g., a mixture of TFA and DCM, typically 95:5 v/v).
-
Gently agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional DCM and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary (e.g., by HPLC).
Data Presentation
The following table summarizes the types of transformations and resulting products achieved from the solid-phase synthesis using an immobilized 4-iodoimidazole scaffold.[1] The yields for solid-phase synthesis are often determined after cleavage and purification and can vary depending on the specific electrophile used. The cited study focused on the successful synthesis of a library of 35 different imidazoles, demonstrating the robustness of the methodology.[1]
| Reaction Type | Electrophile Example | Product Type |
| Reaction with Aldehyde | Benzaldehyde | 4-(hydroxy(phenyl)methyl)imidazole |
| Reaction with Ketone | Acetophenone | 4-(1-hydroxy-1-phenylethyl)imidazole |
| Grignard Reaction | - | 4-(1-hydroxyalkyl)imidazoles |
Table 1: Summary of Diversification Reactions on Resin-Bound 4-Iodoimidazole.
Visualizations
The following diagrams illustrate the key processes in the solid-phase synthesis of 4-substituted imidazoles.
Figure 1: Overall workflow for the solid-phase synthesis of 4-substituted imidazoles.
Figure 2: Detailed pathway for the diversification step on the solid support.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-iodoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 1-benzyl-4-iodoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic pathways to produce this compound:
-
Route A: Iodination of imidazole to form 4(5)-iodoimidazole, followed by N-benzylation.
-
Route B: N-benzylation of imidazole to form 1-benzylimidazole, followed by iodination.
The choice of route can significantly impact the side product profile of the reaction.
Q2: What is the most common side product when synthesizing this compound?
The most prevalent side products depend on the chosen synthetic route.
-
For Route A (Iodination then Benzylation): The formation of the regioisomeric 1-benzyl-5-iodoimidazole is a significant side product. Over-iodination during the first step can also lead to 4,5-diiodoimidazole .
-
For Route B (Benzylation then Iodination): The key side product from the benzylation step is 1,3-dibenzylimidazolium chloride . Subsequent iodination can result in the di-iodinated product, 1-benzyl-4,5-diiodoimidazole .[1]
Q3: How can I minimize the formation of the regioisomeric 1-benzyl-5-iodoimidazole in Route A?
Controlling the regioselectivity of the N-benzylation of 4(5)-iodoimidazole is crucial. The reaction of 4(5)-iodoimidazole with benzyl bromide can yield both the 1,4- and 1,5-disubstituted products.[2] To favor the formation of the desired this compound, careful control of reaction conditions is necessary. Lowering the reaction temperature to 0 °C has been shown to provide more consistent product ratios.[2]
Q4: How can I prevent the formation of 1,3-dibenzylimidazolium chloride in Route B?
The formation of the 1,3-dibenzylimidazolium salt occurs when the already formed 1-benzylimidazole reacts with another molecule of the benzylating agent.[3] To minimize this, two main strategies can be employed:
-
Stoichiometric Control: Use a slight excess of imidazole relative to the benzylating agent (e.g., benzyl bromide or chloride) to ensure the complete consumption of the benzylating agent.[3]
-
Alternative Benzylating Agent: Employing benzyl alcohol at high temperatures (200-300°C) with a carboxylic acid catalyst can avoid the formation of the imidazolium salt side product.[3]
Q5: How do I avoid over-iodination?
Over-iodination, leading to di- and tri-iodinated imidazoles, is a common issue. To promote mono-iodination, it is recommended to use an excess of the imidazole starting material relative to the iodinating agent.[4]
Troubleshooting Guides
Issue 1: Presence of a significant amount of a regioisomer (1-benzyl-5-iodoimidazole) in the final product.
| Potential Cause | Recommended Solution |
| High reaction temperature during N-benzylation of 4(5)-iodoimidazole. | Conduct the N-benzylation step at a lower temperature, for example, 0 °C, to improve the regioselectivity of the reaction.[2] |
| Choice of solvent. | N,N-dimethylformamide (DMF) has been reported to facilitate a clean and rapid conversion.[2] Consider using DMF as the solvent for the benzylation reaction. |
Issue 2: Formation of a white, crystalline, and sparingly soluble solid during the synthesis of 1-benzylimidazole (Route B).
| Potential Cause | Recommended Solution |
| Formation of 1,3-dibenzylimidazolium chloride. | This side product is common when using benzyl halides. To minimize its formation, use a slight molar excess of imidazole compared to the benzylating agent.[3] Alternatively, consider synthesizing 1-benzylimidazole using benzyl alcohol and a carboxylic acid catalyst at elevated temperatures.[3] To remove the salt from the desired product, it can be washed with a non-polar organic solvent in which the salt is insoluble.[3] |
Issue 3: Presence of di-iodinated side products (e.g., 1-benzyl-4,5-diiodoimidazole).
| Potential Cause | Recommended Solution |
| Over-iodination of the imidazole ring. | Use a molar excess of the imidazole substrate (either imidazole itself in Route A or 1-benzylimidazole in Route B) relative to the iodinating agent.[4] |
| Harsh iodinating conditions. | Consider using a milder iodinating agent, such as N-iodosuccinimide (NIS), which can offer greater selectivity compared to molecular iodine (I₂). |
Data Presentation
Table 1: Comparison of Potential Side Products for Synthetic Routes to this compound
| Synthetic Route | Step 1 Side Products | Step 2 Side Products |
| Route A: Iodination → Benzylation | 4,5-Diiodoimidazole, 2,4,5-Triiodoimidazole | 1-Benzyl-5-iodoimidazole, 1,3-Dibenzyl-4-iodoimidazolium salt |
| Route B: Benzylation → Iodination | 1,3-Dibenzylimidazolium chloride | 1-Benzyl-4,5-diiodoimidazole |
Experimental Protocols
Protocol 1: Synthesis of 4(5)-Iodoimidazole (for Route A)
This protocol is adapted from a common direct iodination method.[5]
-
Preparation of Imidazole Solution: In a suitable reaction vessel, dissolve imidazole (1 equivalent) and sodium hydroxide (1 equivalent) in water at room temperature.
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 equivalents) and iodine (0.25 equivalents) in water at room temperature.
-
Reaction: Cool the imidazole solution to 0°C. Slowly add the iodine solution dropwise to the imidazole solution with constant stirring. Maintain the temperature at 0°C for 6-10 hours.
-
Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to 7-9 with dilute hydrochloric acid. A white solid, the crude 4(5)-iodoimidazole, may precipitate. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and n-hexane.
Protocol 2: N-Benzylation of Imidazole (for Route B)
This protocol describes a common method for the N-alkylation of imidazole.[3]
-
Reaction Setup: In a round-bottom flask, combine imidazole (a slight excess, e.g., 1.1 equivalents) and a suitable base such as potassium carbonate (1.2 equivalents) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Benzylating Agent: Heat the mixture to a moderate temperature (e.g., 50-70°C) and add benzyl chloride or benzyl bromide (1 equivalent) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude 1-benzylimidazole can be purified by washing with water to remove unreacted imidazole, followed by extraction with an organic solvent. Further purification can be achieved by column chromatography or vacuum distillation.[3]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for side product minimization.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Benzyl-4-iodoimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 1-Benzyl-4-iodoimidazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the common causes?
Low yields in Suzuki couplings with nitrogen-containing heterocyles like this compound can often be attributed to several factors:
-
Catalyst Inhibition/Poisoning: The nitrogen atom in the imidazole ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and hindering the catalytic cycle.[1]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or could be deactivated during the reaction.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome. The base might be too weak, poorly soluble, or incompatible with the substrates.
-
Side Reactions: Undesired side reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.
-
Poor Quality of Reagents: Degradation of the boronic acid or impurities in the solvents or other reagents can negatively affect the reaction.
Q2: How can I prevent catalyst poisoning when using this compound?
Catalyst poisoning is a common issue with nitrogen-containing heterocycles. To mitigate this, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos and XPhos are known to be effective in these cases.[2] These ligands can shield the palladium center and promote the desired catalytic cycle.
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts (e.g., SPhos Pd G2 or G3) can ensure the efficient generation of the active Pd(0) species in the presence of the imidazole substrate.[2]
-
Slow Addition: In some instances, the slow addition of the this compound to the reaction mixture can help maintain a low concentration of the heterocycle, thereby reducing its inhibitory effect on the catalyst.
Q3: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is often promoted by water and can be more significant with electron-deficient heteroaryl boronic acids. To minimize this:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Employ milder bases like K₂CO₃ or Cs₂CO₃.
-
Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by the presence of oxygen. To prevent this:
-
Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Q4: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly reduced reaction times and improved yields.[3][4][5] For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst. 2. Inappropriate ligand. 3. Incorrect base or poor solubility. 4. Insufficient temperature. | 1. Use a fresh batch of catalyst or a precatalyst. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate solvent choice for solubility (e.g., Dioxane, DMF, Toluene, often with some water). 4. Increase the reaction temperature or consider using microwave irradiation. |
| Formation of Significant Side Products | 1. Homocoupling: Presence of oxygen. 2. Protodeboronation: Presence of water or acidic protons. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Use anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid. |
| Reaction Works with Simple Arylboronic Acids but Fails with More Complex Ones | 1. Steric hindrance. 2. Poor solubility of the boronic acid. | 1. Switch to a less sterically demanding ligand. 2. Screen different solvents or solvent mixtures to improve solubility. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Incomplete degassing. 3. Inconsistent heating. | 1. Use high-purity, fresh reagents and anhydrous solvents. 2. Ensure a consistent and thorough degassing procedure for every reaction. 3. If using an oil bath, ensure uniform heating. For better reproducibility, consider a heating mantle with a temperature controller or a microwave reactor. |
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-protected 4-iodoimidazoles with various arylboronic acids under different conditions. While this data is for N-trityl protected 4-iodoimidazole, it serves as a good starting point for optimizing the reaction of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 4-6 | Phenylboronic acid | 95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 3-Thienylboronic acid | 88 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (Microwave) | 0.17 | Phenylboronic acid | 92 |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 (Microwave) | 0.17 | Phenylboronic acid | 94 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for N-protected 4-iodoimidazoles and serves as a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a precatalyst like SPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water (if required for the base)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the degassed solvent (and water, if applicable) via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DME or a mixture of Dioxane/Ethanol)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent to the vial.
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Technical Support Center: Purification of Crude 1-Benzyl-4-iodoimidazole by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1-benzyl-4-iodoimidazole via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your purification experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound, offering practical solutions and preventative measures.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cools too quickly, or if there are significant impurities that depress the melting point of the compound.[1]
-
Troubleshooting Steps:
-
Re-heat the Solution: Warm the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount of the hot "good" solvent (the one in which the compound is more soluble) to decrease the saturation of the solution.[1]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool can help.[1]
-
Solvent System Modification: If using a mixed-solvent system, you may have added too much "poor" solvent. Add more of the "good" solvent until the solution is clear, then allow it to cool slowly.
-
Consider a Different Solvent: The chosen solvent system may not be appropriate. Refer to the solvent selection table below to explore other options.
-
Q2: No crystals are forming even after my solution has cooled to room temperature or in an ice bath. How can I induce crystallization?
A2: A supersaturated solution may require a nucleation site to initiate crystal formation.
-
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This will act as a template for crystal growth.
-
Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.
-
Extended Cooling: Leave the solution in an ice bath for a longer period, or even in a freezer, to maximize the chances of crystallization.
-
Q3: The yield of my recrystallized this compound is very low. What are the common causes and solutions?
A3: Low yield can result from several factors, from using too much solvent to premature crystallization.
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, evaporate the remaining solvent (mother liquor) to see if a significant amount of solid remains. If so, too much solvent was likely used in the initial recrystallization.
-
Avoid Premature Crystallization: When performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Ensure Complete Crystallization: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes or more) before filtering.
-
Minimize Washings: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your product.
-
Q4: My final product is colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities can often be removed by using activated charcoal.
-
Troubleshooting Steps:
-
Add Activated Charcoal: After dissolving the crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Heat and Filter: Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal. Ensure your filtration apparatus is pre-heated to prevent premature crystallization.
-
Quantitative Data
While extensive quantitative solubility data for this compound is not widely available in the literature, the following table provides an estimated solubility profile based on the behavior of structurally similar compounds. This data should be used as a guide for solvent selection and can be experimentally refined.
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Ethanol | 20 | Low | A potential single-solvent system. |
| 78 (Boiling) | High | Good for dissolving the crude product. | |
| Ethyl Acetate | 20 | Low | Can be used as a single solvent or in a mixed system. |
| 77 (Boiling) | Moderate to High | Good "good" solvent in a mixed-solvent system. | |
| Hexane | 20 | Very Low | A good "poor" solvent or anti-solvent. |
| 69 (Boiling) | Low | Can be used in a mixed-solvent system with a more polar solvent. | |
| Isopropanol/Hexane | 20 | Low | A common mixed-solvent system for related compounds.[2] |
| ~80 (Boiling) | High | The ratio can be adjusted to achieve optimal crystallization. |
Experimental Protocols
Below are detailed methodologies for the recrystallization of crude this compound.
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add hot ethanol dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass.
Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add hexane dropwise until the solution becomes slightly and persistently cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio as the final crystallization mixture) for washing.
Visualizations
Experimental Workflow for Recrystallization
Caption: General experimental workflow for the recrystallization of this compound.
Troubleshooting Logic for Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Benzylation of 4-Iodoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of 4-iodoimidazole. Our aim is to help you identify and mitigate the formation of common byproducts to improve the yield and purity of your target compound, 1-benzyl-4-iodoimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed a benzylation of 4-iodoimidazole and obtained a mixture of products. What are the most common byproducts?
The most common byproducts in the benzylation of 4-iodoimidazole are:
-
1-Benzyl-5-iodoimidazole: This is a regioisomer of the desired product. Due to the electronic nature of the 4-iodoimidazole ring, benzylation can occur at either the N1 or N3 position, leading to a mixture of 1,4- and 1,5-disubstituted imidazoles. The electron-withdrawing nature of the iodine atom at the 4-position decreases the electron density of the adjacent nitrogen (N3), which generally favors alkylation at the more nucleophilic N1 position to yield the desired 1,4-disubstituted product.[1]
-
1,3-Dibenzyl-4-iodoimidazolium salt: This is a di-benzylated byproduct that can form, especially if an excess of benzyl bromide is used or if the reaction is allowed to proceed for an extended period.
Q2: How can I control the regioselectivity to favor the formation of this compound over its 1,5-isomer?
Controlling the regioselectivity is a key challenge. Here are several factors to consider:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) is a common strategy.[1] Stronger bases like sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) can also be used, but temperature control becomes even more critical.[1]
-
Reaction Temperature: Lowering the reaction temperature can significantly improve the regioselectivity in favor of the 1,4-isomer. Performing the reaction at 0°C is often recommended.
-
Steric Hindrance: While not directly modifiable in this specific reaction, it's a general principle that bulkier alkylating agents tend to favor the less sterically hindered nitrogen.
Q3: I suspect I have a mixture of this compound and 1-benzyl-5-iodoimidazole. How can I confirm this and separate them?
-
Thin-Layer Chromatography (TLC): The two regioisomers will likely have slightly different Rf values on TLC, allowing you to monitor the reaction progress and assess the product mixture.
-
Column Chromatography: Separation of the regioisomers can typically be achieved using silica gel column chromatography.[1] A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is a good starting point for developing a separation method.
Q4: I am observing the formation of a salt-like byproduct that is poorly soluble in my extraction solvent. What is it and how can I avoid it?
This is likely the 1,3-dibenzyl-4-iodoimidazolium salt. To minimize its formation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of benzyl bromide.[1]
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can promote the second benzylation step. Monitor the reaction by TLC and quench it once the starting material is consumed.
Quantitative Data Summary
While specific, rigorously compared quantitative data on the regioselectivity of 4-iodoimidazole benzylation under various conditions is not extensively published, the general principles of imidazole alkylation suggest the following trends. The table below is a qualitative guide based on established principles of organic chemistry.
| Reaction Condition | Base | Solvent | Temperature | Expected Major Regioisomer | Expected Byproduct(s) |
| Protocol 1 | NaH | DMF | 0°C to rt | This compound | 1-Benzyl-5-iodoimidazole, 1,3-Dibenzyl-4-iodoimidazolium salt |
| Protocol 2 | K₂CO₃ | Acetonitrile | Room Temp | This compound | 1-Benzyl-5-iodoimidazole, 1,3-Dibenzyl-4-iodoimidazolium salt |
Note: Lower temperatures are expected to increase the ratio of the 1,4-isomer to the 1,5-isomer.
Detailed Experimental Protocols
Protocol 1: Benzylation of 4-Iodoimidazole using Sodium Hydride (NaH) in DMF [1]
This protocol utilizes a strong base and is generally efficient.
Materials:
-
4-Iodo-1H-imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-imidazole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzylation of 4-Iodoimidazole using Potassium Carbonate (K₂CO₃) in Acetonitrile [1]
This protocol uses a milder base and is often preferred for its ease of handling.
Materials:
-
4-Iodo-1H-imidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Benzyl bromide
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-iodo-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add benzyl bromide (1.2 equivalents) to the stirred suspension at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
References
Technical Support Center: Sonogashira Coupling with 1-Benzyl-4-iodoimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the Sonogashira coupling of 1-Benzyl-4-iodoimidazole.
Troubleshooting Failed Reactions
Experiencing a failed or low-yielding Sonogashira coupling with this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.
Logical Flow for Troubleshooting
The following diagram outlines a step-by-step process for troubleshooting your reaction.
Caption: Troubleshooting workflow for Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working. What are the most common reasons for failure?
Several factors can contribute to the failure of a Sonogashira coupling with this specific substrate. The most common culprits include:
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.
-
Poor Quality Reagents: The purity of your this compound and the terminal alkyne is crucial. Impurities can poison the catalyst. Additionally, ensure your solvent and amine base are anhydrous, as water can negatively impact the catalytic cycle.
-
Inadequate Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction. It is critical to properly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. N-protected imidazoles can be challenging substrates, and conditions may require careful optimization.
Q2: I see a lot of my alkyne starting material has dimerized (homocoupling). How can I prevent this?
Alkyne homocoupling, or Glaser coupling, is a frequent side reaction, especially when using a copper co-catalyst.[1][2] To minimize this:
-
Switch to Copper-Free Conditions: This is the most direct way to avoid Glaser coupling.[1][2][3] Copper-free protocols may require a different palladium catalyst/ligand system and potentially higher temperatures to proceed efficiently.
-
Thoroughly Degas Your Reaction Mixture: Oxygen promotes oxidative homocoupling.[2][3] Use techniques like freeze-pump-thaw cycles or sparge the solvent with an inert gas for an extended period.
-
Slow Addition of the Alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[2]
-
Reduce the Amount of Copper Catalyst: If a copper-free system is not feasible, try reducing the loading of the Cu(I) salt.
Q3: Is the N-benzyl group on the imidazole problematic for the Sonogashira coupling?
The N-benzyl group can influence the reaction in a few ways:
-
Steric Hindrance: While less bulky than some other protecting groups, the benzyl group can still create some steric hindrance around the imidazole ring, potentially slowing down the oxidative addition of the palladium catalyst to the C-I bond.[1] For sterically demanding substrates, the choice of a bulky, electron-rich ligand is often beneficial.[1][4]
-
Electronic Effects: The benzyl group is generally considered to be weakly electron-donating, which can slightly increase the electron density of the imidazole ring. Electron-rich aryl halides can sometimes be less reactive in the rate-limiting oxidative addition step.[5][6]
In many cases, N-protection of imidazoles is necessary to prevent side reactions and catalyst inhibition. The key is to select a catalyst system that can overcome any potential negative steric or electronic effects.
Q4: What are the best starting conditions for a Sonogashira coupling with this compound?
A good starting point would be to adapt conditions that have been successful for other N-substituted iodoimidazoles or electron-rich heteroaryl iodides. Below is a summary of potential starting conditions.
| Component | Recommendation | Rationale & Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ is more air-stable. For difficult couplings, consider more active catalysts with bulky phosphine ligands. |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | Use a fresh source. If homocoupling is an issue, reduce the amount or switch to a copper-free protocol. |
| Ligand | PPh₃ (is part of the catalyst) | For low reactivity, consider adding a more electron-rich and bulky ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[1][4] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equivalents) | Must be anhydrous. DIPA is sometimes more effective for hindered substrates. |
| Solvent | DMF or THF (anhydrous and degassed) | DMF is a polar aprotic solvent that can often facilitate difficult couplings. THF is a good alternative. |
| Temperature | Room Temperature to 80 °C | Start at room temperature, as aryl iodides are the most reactive halides.[3][7] If no reaction occurs, gradually increase the temperature. |
Q5: My reaction has stalled. What can I do?
If the reaction starts but does not go to completion, consider the following:
-
Catalyst Decomposition: The active Pd(0) species may have decomposed over time. Try adding another portion of the palladium catalyst.
-
Insufficient Base: Ensure enough base is present to neutralize the HI formed during the reaction.
-
Increase Temperature: A moderate increase in temperature can often overcome a higher activation energy barrier.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This is a general starting protocol and may require optimization for your specific alkyne.
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Seal the flask/vial, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous, degassed solvent (e.g., DMF or THF).
-
Add the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and monitor progress).
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Investigation of sp(2)-sp coupling for electron-enriched aryl dihalides under oxygen-free Sonogashira coupling reaction conditions using a two-chamber reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
improving the stability of 1-Benzyl-4-iodoimidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Benzyl-4-iodoimidazole in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What is causing this discoloration?
A1: The yellowing of solutions containing organoiodine compounds is a common sign of degradation. The Carbon-Iodine (C-I) bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[1] This degradation can release elemental iodine (I₂), which imparts a yellow to brownish color to the solution.[1]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors, including:
-
Light: Exposure to light, particularly UV radiation, can promote the cleavage of the C-I bond.
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
pH: Both acidic and basic conditions can potentially catalyze decomposition pathways.
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents or those containing impurities like water or peroxides can be detrimental.
-
Oxygen: The presence of atmospheric oxygen can contribute to oxidative degradation of the imidazole ring.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways. The material safety data sheet advises avoiding moisture.[2]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For preparing stock solutions, it is advisable to use anhydrous, aprotic solvents of high purity. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for dissolving imidazole derivatives. It is crucial to use solvents from freshly opened bottles or those that have been properly stored to minimize water and peroxide content.
Q4: How should I store my stock solutions of this compound to maximize their shelf-life?
A4: To ensure the long-term stability of your stock solutions, the following storage practices are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.[3]
-
Light Protection: Use amber-colored vials or wrap clear vials in aluminum foil to protect the solution from light.[4]
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][5]
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: While there is no specific data on the use of antioxidants with this compound, the addition of radical scavengers or antioxidants like Butylated Hydroxytoluene (BHT) is a common strategy to stabilize organic compounds susceptible to oxidation.[6] However, compatibility and potential interference with downstream experiments should be carefully evaluated.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solution turns yellow/brown | Degradation of the compound and formation of elemental iodine (I₂).[1] | 1. Prepare fresh solutions using high-purity, anhydrous solvents.2. Store solutions protected from light and at low temperatures (-20°C or -80°C).[3][4][5]3. Consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon). |
| Precipitate forms in the solution upon storage | The compound may be coming out of solution at lower temperatures, or degradation products may be insoluble. | 1. Ensure the initial concentration is not above the solubility limit at the storage temperature.2. Before use, allow the vial to warm to room temperature and vortex or sonicate briefly to redissolve any precipitate.3. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared. |
| Inconsistent experimental results | The concentration of the active compound may be decreasing over time due to instability. | 1. Always use freshly prepared solutions when possible for critical experiments.2. If using a stored stock solution, allow it to equilibrate to room temperature and ensure it is fully dissolved before use.3. Qualify the stability of your stock solution under your specific storage conditions by running a stability study (see Experimental Protocols). |
| Formation of unexpected side products in reactions | Degradation products of this compound may be participating in side reactions. | 1. Confirm the purity of the starting material before use.2. Use freshly prepared solutions of this compound for your reactions.3. Analyze the crude reaction mixture for the presence of known or expected degradation products. |
Quantitative Data Summary
| Condition | Solvent | Temperature | Light Condition | Hypothetical Half-life (t½) |
| Ideal | Anhydrous DMSO | -80°C | Dark | > 6 months |
| Standard Lab Storage | Anhydrous DMSO | -20°C | Dark | 1-3 months |
| Benchtop (Short-term) | Anhydrous DMSO | Room Temperature | Ambient Light | < 1 week |
| Aqueous Buffer (pH 7) | 1% DMSO in PBS | Room Temperature | Ambient Light | < 24 hours |
| Photostability Test | Acetonitrile | Room Temperature | UV light (ICH Q1B) | < 8 hours |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Argon or nitrogen gas source (optional)
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a tared amber vial. For 1 mL of a 10 mM solution, use 2.84 mg.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-40°C) may be applied if necessary, but avoid excessive heat.
-
(Optional) Gently flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of Solution Stability by HPLC
Objective: To determine the degradation of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
Stock solution of this compound
-
Solvent for the stability study
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water gradient)
-
Incubators or chambers for controlled temperature and light exposure
Procedure:
-
Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 100 µM).
-
Divide the solution into multiple aliquots in appropriate vials for each time point and condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the appearance of any new peaks, which would indicate the formation of degradation products.
-
Plot the % remaining versus time for each condition to visualize the degradation kinetics.
-
Visualizations
Caption: A simplified potential degradation pathway for this compound.
Caption: A workflow for troubleshooting instability issues with this compound solutions.
Caption: A decision tree for selecting the appropriate storage conditions for this compound solutions.
References
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography conditions for purifying 1-Benzyl-4-iodoimidazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1-Benzyl-4-iodoimidazole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase.[1] Its polar nature allows for the separation of compounds based on their polarity. For basic compounds like imidazoles, neutral or basic alumina can sometimes provide better separation and reduce tailing compared to the acidic nature of silica gel.[2]
Q2: Which mobile phase (eluent) system is best for purifying this compound?
Q3: How can I visualize this compound on a TLC plate?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Test various solvent ratios (e.g., hexane/ethyl acetate) to achieve good separation between the product and impurities.[3] A gradient elution, starting with a less polar solvent and gradually increasing polarity, may be necessary.[3] |
| Column overloading. | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Tailing | Strong interaction between the basic imidazole and acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[2][8] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[2] |
| Low Yield | Irreversible adsorption to silica gel. | If the compound is binding irreversibly, try using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine before running the column.[2][8] |
| Compound instability on silica gel. | The imidazole derivative might be degrading on the acidic silica gel. If this is suspected, run the column as quickly as possible (flash chromatography) to minimize exposure time.[2] | |
| Improper fraction collection. | Collect smaller fractions and analyze them carefully by TLC to avoid combining pure fractions with impure ones. | |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the mobile phase.[2] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Prepare several developing chambers with different solvent systems of varying polarities (e.g., 9:1, 7:3, 1:1 hexane/ethyl acetate).
-
Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
Column Chromatography Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]
-
Equilibrate the column by running the mobile phase through it until the packing is stable.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[3]
-
Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, start with the less polar solvent and gradually increase the proportion of the more polar solvent.[3]
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]
-
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
dealing with over-iodination in 4-iodoimidazole synthesis
Welcome to the technical support center for the synthesis of 4-iodoimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 4-iodo-1H-imidazole?
A1: The most prevalent side product is the over-iodinated species, 4,5-diiodo-1H-imidazole. The formation of triiodo-imidazole has also been reported, though it is generally less common.[1] The primary challenge in this synthesis is controlling the reaction to favor mono-iodination.[1]
Q2: How can I minimize the formation of 4,5-diiodo-1H-imidazole?
A2: A key strategy to reduce the formation of di- and tri-iodinated byproducts is to adjust the stoichiometry of the reactants. Using an excess of imidazole relative to iodine can favor the formation of the mono-substituted product.[1][2] The excess imidazole can typically be recovered after the reaction and recycled, making the process more cost-effective.[1] Maintaining a low reaction temperature (e.g., 0 °C) during the addition of the iodinating agent is also beneficial.[3]
Q3: My reaction produced a mixture of 4-iodo-1H-imidazole and 4,5-diiodo-1H-imidazole. How can I separate them?
A3: Separation is typically achieved through recrystallization, exploiting the different solubilities of the mono- and di-iodinated compounds. A common procedure involves dissolving the crude product mixture in a hot solvent system, such as water and ethanol.[1] The less soluble 4,5-diiodo-1H-imidazole can often be removed by hot filtration.[1][3] The desired 4-iodo-1H-imidazole is then crystallized from the filtrate upon cooling.[1]
Q4: Are there alternative synthesis routes to avoid the formation of 4,5-diiodo-1H-imidazole?
A4: Yes, an alternative approach involves a two-step process. The first step is the synthesis of 4,5-diiodo-imidazole, which can be achieved by reacting imidazole with a larger excess of iodine.[2] The resulting di-iodinated compound is then selectively deiodinated at the 5-position using a reducing agent like sodium sulfite to yield 4-iodo-1H-imidazole.[1][2] Another method starts from 2,4,5-triiodo-1H-imidazole and uses sodium sulfite to obtain the mono-iodinated product.[1][4]
Q5: What is the role of sodium iodide (NaI) or potassium iodide (KI) in the reaction?
A5: Sodium iodide or potassium iodide is used as a co-solvent to enhance the solubility of iodine in the aqueous reaction medium.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-iodo-1H-imidazole, offering potential causes and solutions to improve reaction outcomes.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete iodination due to insufficient iodinating agent or suboptimal reaction conditions.[3] - Degradation of the product.[3] - Poor quality of reagents.[3][5] | - Ensure the use of an appropriate iodinating agent (e.g., I₂ with NaI or KI).[3] - Monitor reaction progress using Thin Layer Chromatography (TLC).[3] - Maintain the recommended reaction temperature (e.g., 0 °C).[3][5] - Use fresh, high-purity reagents.[3][5] |
| Formation of Multiple Products (Di- and Tri-iodinated Imidazoles) | - Over-iodination due to excess iodinating agent or prolonged reaction times.[3] - Higher reaction temperatures can promote multiple iodinations.[3] | - Carefully control the molar ratio of iodine to imidazole; a ratio of 1:2 to 1:5 (iodine:imidazole) is suggested.[2][3] - Perform the iodination at a controlled low temperature (e.g., 0 °C).[3] - If multi-iodinated products are formed, they can be separated during purification by recrystallization.[3] |
| Product Contaminated with Starting Material (Imidazole) | - Inefficient extraction or recrystallization.[1] | - After initial filtration of the crude product, extract the filtrate with a suitable organic solvent like ethyl acetate to recover unreacted imidazole.[1][3] - Optimize the recrystallization solvent system to ensure imidazole remains in the mother liquor.[1] |
| Difficulty in Product Isolation and Purification | - Incomplete precipitation of the product. | - Adjust the pH of the reaction mixture to 7-9 after the reaction is complete to precipitate the crude product.[2][6] - If the product remains in the filtrate, add sodium chloride to saturate the solution and extract with an organic solvent.[3] |
| Poor Yield on Scale-Up | - Inefficient mixing in larger reaction vessels. - Poor heat transfer and control of exotherms.[3] | - Use appropriate mechanical stirring to ensure efficient mixing.[3] - Add reagents, especially the iodinating solution, slowly and in a controlled manner to manage any exotherms.[3] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 4-iodo-1H-imidazole via the direct iodination method.
| Parameter | Value | Reference(s) |
| Molar Ratio (Imidazole:Iodine) | 2:1 to 5:1 | [2][3] |
| Reaction Temperature | 0 °C | [2][3] |
| Reaction Time | 6 - 10 hours | [2][3][6] |
| Typical Yield | 69 - 70% | [2][4] |
| Appearance | White crystalline solid | [2] |
Experimental Protocols & Workflows
Detailed Experimental Protocol: Direct Iodination of Imidazole
This protocol is based on established procedures for the regioselective mono-iodination of imidazole.[2][3][4][6]
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Iodide (NaI)
-
Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Isopropanol
-
n-Hexane
-
Ethyl Acetate
Procedure:
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (e.g., 150 mL) and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.[3][4][6]
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (e.g., 45 mL), cool to room temperature, and then add iodine (e.g., 38.1 g, 0.15 mol).[3][4][6]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[3][4][6]
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.[2][3][6]
-
Extraction and Recovery of Imidazole: The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover unreacted imidazole.[1][3]
-
Purification:
-
Combine the precipitated solid with any solid obtained from concentrating the mother liquor after imidazole recovery.
-
Add the crude product to a mixed solvent of water (e.g., 120 mL) and ethanol (e.g., 4 mL) and heat to reflux for 1 hour.[3][4]
-
Filter the hot solution to remove any insoluble 4,5-diiodo-1H-imidazole.[3][4]
-
Allow the filtrate to cool to room temperature to crystallize the 4-iodo-1H-imidazole.[1][3]
-
For further purification, recrystallize the solid from a mixture of isopropanol and n-hexane.[2][4][6]
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-iodo-1H-imidazole.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in 4-iodoimidazole synthesis.
References
Technical Support Center: Cross-Coupling Reactions of 1-Benzyl-4-iodoimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 1-benzyl-4-iodoimidazole. The imidazole moiety, while a valuable pharmacophore, is known to interact with palladium catalysts, potentially leading to catalyst poisoning and reduced reaction efficiency. This guide offers practical solutions and detailed protocols to overcome these challenges.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a low yield. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling involving this compound is a common issue, often stemming from catalyst poisoning or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning by Imidazole Nitrogen: The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium center, forming an inactive or less active complex.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium, disfavoring coordination with the imidazole nitrogen. Using a well-defined palladium precatalyst can also ensure the efficient generation of the active catalytic species.[1]
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of an undesired arene byproduct.
-
Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Running the reaction under inert atmosphere is crucial. Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base can be beneficial.
-
-
Poor Solubility of Reagents: The solubility of this compound or the boronic acid in the chosen solvent system might be limited, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Screen different solvent systems. A mixture of a non-polar solvent like dioxane or toluene with a polar aprotic co-solvent or water can improve solubility. Ensure vigorous stirring to maximize contact between reactants.
-
Question 2: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I suppress this side reaction?
Answer:
Alkyne homocoupling, also known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen facilitates the oxidative homocoupling of the terminal alkyne.
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst and alkyne. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2][3]
-
-
Copper(I) Co-catalyst: While essential for the traditional Sonogashira mechanism, the copper catalyst is also responsible for promoting Glaser coupling.
-
Solution: Consider a "copper-free" Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and a strong amine base (e.g., pyrrolidine, piperidine) in a polar aprotic solvent. If using a copper co-catalyst, ensure it is of high purity.
-
Question 3: My Buchwald-Hartwig amination of this compound is sluggish and gives a complex mixture of products. What can I do to improve the outcome?
Answer:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system (palladium precursor and ligand) and the base.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solution: For N-heterocyclic substrates, bulky, electron-rich biarylphosphine ligands like Xantphos or Josiphos are often effective. The choice of ligand may also depend on the nature of the amine coupling partner.
-
-
Base Incompatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions or degradation of the starting materials or product.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[4]
-
-
Catalyst Inhibition by the Product: The arylamine product can sometimes coordinate to the palladium catalyst, leading to product inhibition.
-
Solution: Using a higher catalyst loading might be necessary in some cases. Alternatively, screening different ligands that promote faster reductive elimination can help to minimize product inhibition.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the imidazole nitrogen of 4-iodoimidazole before performing cross-coupling reactions?
A1: While not always strictly necessary, N-protection of the imidazole is highly recommended, especially for Suzuki-Miyaura and Sonogashira couplings.[5] The acidic N-H proton can interfere with the reaction by reacting with the base or organometallic reagents. Protecting groups like benzyl (Bn), trityl (Tr), or tosyl (Ts) can prevent these side reactions and often lead to higher yields and cleaner reaction profiles. The benzyl group in this compound already serves this purpose.
Q2: What is the general order of reactivity for aryl halides in these cross-coupling reactions?
A2: The reactivity of the C-X bond in oxidative addition to the palladium(0) catalyst generally follows the trend: I > Br > OTf > Cl.[2] Therefore, this compound is a highly reactive substrate for these transformations.
Q3: My reaction mixture turns black. What does this indicate and what should I do?
A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst into an inactive form.[2] This can be caused by impurities in the reagents or solvents, high reaction temperatures, or an inappropriate ligand-to-metal ratio. To mitigate this, ensure all reagents and solvents are of high purity and are properly degassed. Using a more stable precatalyst or a ligand that effectively stabilizes the palladium nanoparticles can also be beneficial.
Q4: Can I use microwave irradiation to accelerate these cross-coupling reactions?
A4: Yes, microwave-assisted heating can be a very effective technique to accelerate cross-coupling reactions with this compound.[1] It often leads to significantly shorter reaction times and can sometimes improve yields by minimizing the formation of degradation byproducts. However, optimization of the temperature and irradiation time is crucial to avoid catalyst decomposition.
Data Presentation
The following tables summarize representative catalyst systems and yields for various cross-coupling reactions with N-protected 4-iodoimidazoles. These serve as a good starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of N-Protected 4-Iodoimidazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 88 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 (µW) | 92 |
Data adapted from literature for N-trityl-4-iodoimidazole and 4(5)-iodoimidazole.[1][5]
Table 2: Sonogashira Coupling of N-Protected 4-Iodoimidazoles
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 92 |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 85 |
Data adapted from literature for N-trityl-4-iodoimidazole.[5]
Table 3: Buchwald-Hartwig Amination of N-Protected 4-Iodoimidazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Amine | Yield (%) |
| Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | Aniline | 78 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | Morpholine | 85 |
Data adapted from literature for N-trityl-4-iodoimidazole and other iodo-heterocycles.[1][5]
Table 4: Heck Reaction of N-Protected 4-Iodoimidazoles
| Catalyst System | Base | Solvent | Temperature (°C) | Alkene | Yield (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | n-Butyl acrylate | 85 |
| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | Methyl methacrylate | 82 |
Data is representative for Heck reactions of iodo-heterocycles.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Add the degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low yields in cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Scale-Up Synthesis of 1-Benzyl-4-iodoimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the scale-up synthesis of 1-benzyl-4-iodoimidazole.
Synthetic Pathway Overview
The synthesis of this compound is typically approached via a two-step process. First, imidazole undergoes electrophilic iodination to produce 4-iodoimidazole. This intermediate is then N-benzylated using a suitable base and benzyl chloride to yield the final product. Careful control of stoichiometry and reaction conditions in both steps is critical to minimize side-product formation and ensure a high yield, especially during scale-up.
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Benzyl-4-iodoimidazole and 1-Benzyl-4-bromoimidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex pharmaceutical scaffolds, the choice of reactants is paramount to the efficiency and success of a reaction. The imidazole core is a privileged structure in medicinal chemistry, and its functionalization through cross-coupling reactions is a common strategy. This guide provides an objective comparison of the reactivity of two key building blocks, 1-Benzyl-4-iodoimidazole and 1-Benzyl-4-bromoimidazole, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. This comparison is supported by established principles of chemical reactivity and representative experimental data.
Core Reactivity Principles: The Carbon-Halogen Bond
The primary determinant of reactivity in these cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy for a C-I bond is significantly lower than that of a C-Br bond. This weaker bond in this compound means that the initial, often rate-limiting, oxidative addition step in the catalytic cycle proceeds more readily and under milder conditions compared to its bromo- counterpart. Consequently, this compound is generally the more reactive substrate.
Quantitative Comparison of Reactivity
While a direct head-to-head experimental comparison under identical conditions is not extensively documented in the literature, the following table summarizes representative quantitative data for Suzuki-Miyaura, Heck, and Sonogashira couplings of aryl iodides and bromides, which serves as a strong model for the reactivity of the target compounds. The data illustrates the generally higher yields and milder conditions required for the iodo- derivative.
| Reaction Type | Halogen | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Iodo | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 2-12 | 85-95 |
| Bromo | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 100-120 | 12-24 | 70-85 | |
| Heck | Iodo | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or MeCN | 80-100 | 4-16 | 80-90 |
| Bromo | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF | 100-140 | 18-36 | 65-80 | |
| Sonogashira | Iodo | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-60 | 1-6 | 90-98 |
| Bromo | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | DMF or Toluene | 60-100 | 8-24 | 60-75 |
Experimental Protocols
Below are detailed, representative methodologies for the key cross-coupling reactions discussed. These protocols are based on standard procedures and can be adapted for this compound and 1-Benzyl-4-bromoimidazole.
Suzuki-Miyaura Coupling Protocol
Objective: To form a carbon-carbon bond between the imidazole core and an aryl or vinyl group.
Materials:
-
1-Benzyl-4-haloimidazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane and Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add 1-Benzyl-4-haloimidazole, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Heck Reaction Protocol
Objective: To couple the haloimidazole with an alkene to form a substituted alkene.
Materials:
-
1-Benzyl-4-haloimidazole (1.0 equiv)
-
Alkene (e.g., styrene, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 1.5-2.0 equiv)
-
Solvent (e.g., DMF or MeCN)
Procedure:
-
In a reaction flask, dissolve the 1-Benzyl-4-haloimidazole, alkene, palladium catalyst, and phosphine ligand in the solvent.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the base to the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically 80-120°C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off any solids, and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the product via column chromatography.
Sonogashira Coupling Protocol
Objective: To form a carbon-carbon bond between the haloimidazole and a terminal alkyne.
Materials:
-
1-Benzyl-4-haloimidazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the 1-Benzyl-4-haloimidazole, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (25-80°C) until completion.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting product by flash column chromatography.
Visualizing the Reaction Workflow and Reactivity
The following diagrams illustrate the general workflow of these cross-coupling reactions and the fundamental difference in reactivity between the C-I and C-Br bonds.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
1-Benzyl-4-iodoimidazole: A Versatile Alternative in Arylation Chemistry
For researchers, scientists, and drug development professionals, the strategic introduction of aryl groups is a cornerstone of modern synthetic chemistry. While a multitude of arylating agents are available, 1-benzyl-4-iodoimidazole is emerging as a potent and versatile building block. This guide provides an objective comparison of its performance against other common arylating agents, supported by experimental data, to inform strategic decisions in complex molecule synthesis.
The imidazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize this core through robust cross-coupling reactions is of paramount importance. This compound offers a reactive C-I bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. Its performance in key arylation reactions is compared below with that of common alternatives like arylboronic acids and other aryl halides.
Performance Comparison in Key Arylation Reactions
The efficiency of an arylating agent is highly dependent on the specific reaction type, catalytic system, and reaction conditions. The following tables summarize the performance of this compound (using data from the closely related 4-iodo-1H-imidazole as a proxy) in comparison to other widely used arylating agents in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the arylation of various substrates, this compound serves as an effective coupling partner.
| Arylating Agent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| This compound (proxy: 4-Iodo-1H-imidazole) | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 0.17 | 94 | [1] |
| Arylboronic Acid (e.g., Phenylboronic acid) | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [2] |
| Aryl Halide (e.g., Iodobenzene) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [3] |
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
| Arylating Agent | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| This compound (proxy: 4-Iodo-1H-imidazole) | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~70-80 | [1] |
| Aryl Halide (e.g., Iodobenzene) | Styrene | PdCl₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | High | [4] |
| Aryl Halide (e.g., 4-Substituted aryl bromides) | Styrene | Pd(OAc)₂ | Et₃N | DMF | 80 | Short | Good | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides.
| Arylating Agent | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| This compound (proxy: 4-Iodo-1H-imidazole) | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~85-95 | [1] |
| Aryl Halide (e.g., 2-Bromo-13α-estrone 3-methyl ether) | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 150 (MW) | 0.17 | High | [6] |
| Aryl Halide (e.g., 5-Substituted-1,2,3-triiodobenzene) | Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | up to 97 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.
General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole
To a microwave vial is added 4-iodo-1H-imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol). The vial is sealed, and dimethoxyethane (DME, 5 mL) is added. The reaction mixture is then subjected to microwave irradiation at 150 °C for 10 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
General Procedure for Heck Reaction of N-protected 4-Iodo-1H-imidazole
To a dry Schlenk flask under an inert atmosphere is added N-protected 4-iodo-1H-imidazole (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF. To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.). The reaction mixture is heated to 100 °C with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of Iodo-heterocycles
In an oven-dried Schlenk tube under an inert atmosphere, the iodo-heterocycle (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.4 mmol), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) with the appropriate ligand (e.g., XPhos, 0.04 mmol) are combined. Anhydrous 1,4-dioxane (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylated product.[1]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows and catalytic cycles for the discussed cross-coupling reactions.
Figure 1. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Figure 2. Simplified catalytic cycle for the Heck reaction.
Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. sctunisie.org [sctunisie.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Validating 1-Benzyl-4-iodoimidazole in a Drug Discovery Workflow: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. 1-Benzyl-4-iodoimidazole has emerged as a versatile intermediate, particularly in the synthesis of kinase inhibitors and antifungal agents. Its unique structural features, combining the imidazole core with a reactive iodine atom and a benzyl group, offer a valuable starting point for the generation of diverse compound libraries. This guide provides an objective comparison of this compound's potential performance with alternative chemical moieties, supported by experimental data on analogous compounds and detailed methodologies for its validation in a typical drug discovery workflow.
Comparative Analysis of Imidazole-Based Compounds
While specific quantitative data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining structurally related imidazole and benzimidazole derivatives that have been evaluated as kinase inhibitors and antifungal agents.
As Kinase Inhibitors
The imidazole scaffold is a common feature in many potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The benzyl group at the N1 position can provide additional hydrophobic interactions, while the iodine at the C4 position serves as a convenient handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling, to explore structure-activity relationships (SAR).
Below is a comparison of the inhibitory activity (IC50) of various substituted imidazole and benzimidazole derivatives against different protein kinases. This data provides a benchmark against which this compound could be evaluated.
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-Oxadiazole Hybrids | EGFR | 0.55 | Erlotinib | 0.08 |
| HER2 | - | Lapatinib | - | |
| CDK2 | - | Roscovetine | - | |
| Substituted Benzimidazoles | CK1δ | 0.098 - >40 | - | - |
| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | 0.07 - 7.9 | - | - |
Table 1: Comparative Inhibitory Potency of Imidazole and Benzimidazole Derivatives against Protein Kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data is compiled from various research articles on related compounds.
As Antifungal Agents
Imidazole-containing compounds, such as clotrimazole and miconazole, are well-established antifungal drugs that primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The lipophilicity conferred by the benzyl group in this compound may enhance its ability to penetrate fungal cell membranes.
The following table presents the minimum inhibitory concentration (MIC) values for several imidazole derivatives against Candida albicans, a common human fungal pathogen. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Candida albicans Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| (2-methyl-1H-imidazol-1-yl)methanol | ATCC 10231 | 125 | Fluconazole | 1.0 |
| 1,1'-methanediylbis(1H-benzimidazole) | ATCC 10231 | 125 | Fluconazole | 1.0 |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Fungal Strains | 12.5 | - | - |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Fungal Strains | 12.5 | - | - |
Table 2: Comparative Antifungal Activity of Imidazole Derivatives. Lower MIC values indicate greater antifungal potency. Data is sourced from studies on analogous imidazole compounds.[1][2]
Experimental Protocols
To validate the potential of this compound in a drug discovery workflow, a series of standardized experiments should be conducted. Below are detailed methodologies for key assays.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
This compound (test compound) dissolved in DMSO
-
Reference kinase inhibitor (e.g., Staurosporine)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3]
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound (test compound) dissolved in DMSO
-
Reference antifungal drug (e.g., Fluconazole)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Prepare a fungal inoculum by suspending several colonies of C. albicans from a 24-hour culture on Sabouraud Dextrose Agar in sterile saline.
-
Adjust the turbidity of the inoculum to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Add 100 µL of the final inoculum to each well of the microplate containing 100 µL of the diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 530 nm. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Visualizing the Drug Discovery Workflow and Potential Mechanism
To provide a clearer understanding of how this compound fits into a drug discovery pipeline and its potential mechanism of action, the following diagrams are provided.
The diagram above illustrates a typical drug discovery pipeline, highlighting the stage where a versatile intermediate like this compound is utilized for generating a library of diverse compounds for screening and optimization.
This diagram depicts a simplified signaling pathway mediated by a receptor tyrosine kinase (RTK). Imidazole-based inhibitors, potentially synthesized from this compound, can block the kinase activity of the receptor, thereby inhibiting downstream signaling and cellular responses like proliferation and survival, which are often dysregulated in diseases such as cancer.
Conclusion
This compound represents a valuable and strategically important building block in drug discovery. Its potential as a precursor for potent kinase inhibitors and antifungal agents is supported by the extensive body of research on structurally related imidazole and benzimidazole compounds. The presence of the iodo-substituent provides a key advantage for rapid library synthesis and SAR exploration through modern cross-coupling methodologies. While direct biological data for this compound is limited, the provided comparative data and experimental protocols offer a solid framework for its validation and further development in a drug discovery workflow. Researchers and scientists are encouraged to utilize these guidelines to explore the full therapeutic potential of this promising chemical scaffold.
References
- 1. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 1-Benzyl-4-iodoimidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of 1-benzyl-4-iodoimidazole, a key building block in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values and compares them with the experimentally determined data of common alternative iodinating reagents, N-iodosuccinimide (NIS) and molecular iodine.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a benzyl-protected imidazole ring with a reactive iodine atom, allows for diverse downstream functionalization, making it a crucial component in the development of novel therapeutics. Accurate structural elucidation through spectroscopic methods is essential to ensure the identity and purity of this intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.
This guide will focus on the three primary spectroscopic techniques for structural confirmation: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). We will present a detailed breakdown of the expected spectral characteristics of this compound and provide a direct comparison with the known spectral data of N-iodosuccinimide and molecular iodine, two common reagents that can be used as alternatives in iodination reactions.
Comparison of Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound (predicted) and the alternative reagents N-iodosuccinimide and molecular iodine.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR (Predicted) | Imidazole Protons: ~δ 7.0-8.0 ppm; Benzyl CH₂: ~δ 5.3 ppm; Phenyl Protons: ~δ 7.2-7.4 ppm |
| ¹³C NMR (Predicted) | Imidazole Carbons: ~δ 110-140 ppm; Benzyl CH₂: ~δ 50 ppm; Phenyl Carbons: ~δ 127-136 ppm; C-I: ~δ 80-90 ppm | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z 285.0 | |
| N-Iodosuccinimide (NIS) | ¹H NMR | CH₂-CH₂: δ 2.84 ppm (s) |
| ¹³C NMR | C=O: δ 176.9 ppm; CH₂: δ 38.3 ppm | |
| Mass Spectrometry | Molecular Ion [M]⁺: m/z 225 | |
| Molecular Iodine (I₂) | Mass Spectrometry | Molecular Ion [I₂]⁺: m/z 254; Fragment [I]⁺: m/z 127[1] |
Experimental Protocols
A general experimental protocol for the spectroscopic analysis of a substituted imidazole derivative like this compound is provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
For high-resolution mass spectrometry (HRMS), use an orbitrap or time-of-flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
References
The Strategic Synthesis of 1-Benzyl-4-iodoimidazole: A Cost-Effectiveness Comparison for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, imidazole derivatives hold a place of prominence due to their presence in a wide array of biologically active molecules. The introduction of an iodine atom to the imidazole scaffold, creating versatile intermediates like 1-benzyl-4-iodoimidazole, opens a gateway to a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive cost-effectiveness analysis of the synthesis of this compound, comparing common iodination methods and showcasing its utility in subsequent synthetic transformations. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their synthetic endeavors.
Comparing Synthetic Routes to this compound
The primary consideration for any synthetic chemist is the efficient and economical production of the target molecule. Here, we compare two common methods for the iodination of 1-benzylimidazole: direct iodination using elemental iodine (I₂) and iodination with N-iodosuccinimide (NIS).
Data Presentation: Synthesis of this compound
| Parameter | Method A: Elemental Iodine (I₂) | Method B: N-Iodosuccinimide (NIS) |
| Starting Material | 1-Benzylimidazole | 1-Benzylimidazole |
| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Base | Sodium Hydroxide (NaOH) | Not required (can be used) |
| Solvent | Water, Ethanol | Acetonitrile or Dichloromethane |
| Typical Reaction Time | 3 - 6 hours | 1 - 4 hours |
| Typical Yield | 70-85% | 85-95% |
| Purification | Recrystallization, Column Chromatography | Column Chromatography |
| Reagent Cost/gram * | 1-Benzylimidazole: ~$1.00 -
| 1-Benzylimidazole: ~$1.00 -
|
| Cost per mmol of Product | ~$0.18 - $0.98 | ~$0.24 - $1.45 |
*Reagent costs are estimates based on publicly available data from various suppliers (2025) and can vary significantly based on purity, quantity, and vendor. The cost per mmol of product is a calculated estimate based on reagent costs and typical yields.
Analysis of Cost-Effectiveness:
From a purely reagent cost perspective, the use of elemental iodine appears to be the more economical choice. Iodine is significantly cheaper per gram than N-iodosuccinimide. Even with slightly lower yields, the overall cost per millimole of this compound produced via this method is generally lower.
However, a comprehensive cost-effectiveness analysis must also consider other factors:
-
Reaction Time and Throughput: The NIS method is often faster, which can be a significant advantage in a research or production setting where time is a critical factor.
-
Work-up and Purification: The work-up for the elemental iodine reaction can be more involved due to the need to quench excess iodine and handle a basic aqueous phase. While both methods may require chromatographic purification, the higher purity of the crude product from the NIS reaction can sometimes simplify this process.[1]
-
Safety and Handling: Elemental iodine is a corrosive solid that sublimes into a toxic vapor. NIS is a more stable, crystalline solid that is generally easier and safer to handle.
-
Scale-up: For larger scale synthesis, the cost savings of using elemental iodine may become more pronounced, but the practicalities of handling large quantities of iodine and managing the reaction exotherm need to be carefully considered.
For small-scale laboratory synthesis where time and ease of handling are priorities, N-iodosuccinimide offers a compelling advantage despite its higher reagent cost. For larger-scale production or in cost-sensitive projects, the elemental iodine method remains a viable and economical option, provided that the longer reaction times and more demanding work-up procedures are acceptable.
Synthetic Utility: this compound in Cross-Coupling Reactions
The true value of this compound lies in its versatility as a building block for more complex molecules. The carbon-iodine bond is highly reactive and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.
Data Presentation: Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95% |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Acetonitrile | 80-100 | 12-24 | 80-90% |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF | 25-50 | 4-8 | 90-98% |
Significance for Researchers:
The high yields achievable in these fundamental C-C bond-forming reactions underscore the importance of this compound as a synthetic intermediate. The ability to readily introduce aryl, vinyl, and alkynyl moieties allows for the rapid generation of diverse compound libraries for screening in drug discovery and materials science applications.
Experimental Protocols
Synthesis of this compound (Method B: N-Iodosuccinimide)
-
To a solution of 1-benzylimidazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
General Procedure for Suzuki-Miyaura Coupling
-
In a flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of dioxane and water (4:1).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at 100 °C for 12 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 1-benzyl-4-phenylimidazole.
Visualizing the Synthetic Pathways
To further clarify the processes discussed, the following diagrams illustrate the synthetic workflow and a key reaction mechanism.
Caption: Synthetic workflow from 1-benzylimidazole to functionalized derivatives.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of 1-Benzyl-4-substituted Imidazoles: Traditional vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazole scaffolds is a cornerstone of modern medicinal chemistry. The 1-benzyl-4-iodoimidazole framework, in particular, has served as a valuable precursor for a multitude of bioactive compounds. However, the landscape of synthetic organic chemistry is continually evolving, offering novel, more efficient routes to these critical structures. This guide provides an objective comparison of traditional cross-coupling methods using this compound with modern C-H activation strategies, supported by experimental data and detailed protocols.
The imidazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core. Compounds bearing the 1-benzyl-4-aryl-imidazole motif have shown significant promise as inhibitors of various protein kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1][2] The traditional approach to synthesizing these molecules relies on the Suzuki-Miyaura cross-coupling of a pre-functionalized halo-imidazole, such as this compound. While reliable, this method necessitates the synthesis and handling of the iodo-intermediate.
In recent years, direct C-H activation has emerged as a powerful and atom-economical alternative. This approach circumvents the need for pre-halogenation of the imidazole ring, directly coupling the C-H bonds with various partners. Palladium and nickel-catalyzed C-H arylation reactions have proven particularly effective for the synthesis of 4-arylimidazoles, offering potentially shorter synthetic sequences and improved overall efficiency.
This guide will delve into a comparative analysis of these synthetic strategies, presenting quantitative data on reaction yields and conditions. Detailed experimental protocols for each key methodology are provided to enable researchers to evaluate and implement these techniques in their own laboratories.
Comparative Analysis of Synthetic Routes
The following tables provide a summary of quantitative data for the synthesis of 1-benzyl-4-arylimidazoles via traditional Suzuki-Miyaura coupling and the more recent palladium- and nickel-catalyzed C-H arylation methods. The data has been compiled from various literature sources to provide a comparative overview.
| Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | |||||||
| This compound + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 75-95 | [3] |
| Palladium-Catalyzed C-H Arylation | |||||||
| 1-Benzylimidazole + Aryl bromide | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMA | 140 | 24 | 62 | [4] |
| 1-Benzylimidazole + Aryl bromide | Pd(OAc)₂/Benzoic Acid | K₂CO₃ | Anisole | 140 | 24 | 62 | [4] |
| Nickel-Catalyzed C-H Arylation | |||||||
| 1-Benzylimidazole + Aryl chloride | Ni(OTf)₂/dcype | K₃PO₄ | t-amylOH | 110 | 12-36 | Good yields | [5] |
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 1-Benzyl-4-arylimidazoles.
Experimental Protocols
Protocol 1: Traditional Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 1-benzyl-4-aryl-imidazole from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 1-benzyl-4-arylimidazole.[3]
Protocol 2: Palladium-Catalyzed Direct C-H Arylation
This protocol outlines the synthesis of a 1-benzyl-4-arylimidazole via direct C-H arylation of 1-benzylimidazole with an aryl bromide.
Materials:
-
1-Benzylimidazole
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or Benzoic Acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA) or Anisole
-
Inert atmosphere (Argon)
Procedure:
-
In a reaction vessel, place palladium(II) acetate (0.05 mmol), the aryl bromide (3.0 mmol), and potassium carbonate (2.0 mmol).
-
Fit the vessel with a septum, evacuate, and backfill with argon (repeat twice).
-
Add the deaerated solvent (DMA or anisole, 5 mL), the aryl bromide (if liquid), and 1-benzylimidazole (1.0 mmol) successively under a stream of argon.[4]
-
If using a ligand, add triphenylphosphine (0.1 mmol). If using an additive, add benzoic acid (0.3 mmol).
-
Heat the reaction mixture to 140 °C and stir for 24 hours.[4]
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Protocol 3: Nickel-Catalyzed Direct C-H Arylation
This protocol details the synthesis of a 1-benzyl-4-arylimidazole via nickel-catalyzed C-H arylation of 1-benzylimidazole with an aryl chloride.
Materials:
-
1-Benzylimidazole
-
Aryl chloride
-
Nickel(II) trifluoromethanesulfonate [Ni(OTf)₂]
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype)
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol (t-amylOH)
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine Ni(OTf)₂ (10 mol%), dcype (12 mol%), and K₃PO₄ (3.0 equiv.) in a reaction tube.
-
Add 1-benzylimidazole (0.40 mmol) and the aryl chloride (1.5 equiv.).
-
Add t-amyl alcohol (1.6 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-36 hours.[5]
-
After cooling, the reaction is quenched and worked up by standard extraction procedures.
-
The crude product is purified by column chromatography to yield the desired 1-benzyl-4-arylimidazole.
Synthetic Route Comparison and Biological Context
The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups. The traditional Suzuki-Miyaura coupling is a well-established and high-yielding method but requires the synthesis of the halo-imidazole precursor. In contrast, C-H activation routes offer a more direct approach, avoiding pre-functionalization. Palladium-catalyzed methods are versatile, while nickel catalysis provides a more cost-effective alternative and can be effective for less reactive aryl chlorides.
The 1-benzyl-4-arylimidazole scaffold is a key pharmacophore in many p38 MAP kinase inhibitors. These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the enzyme and preventing the phosphorylation of downstream substrates. The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to stress and inflammation.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
The diagram above illustrates the p38 MAP kinase signaling cascade, initiated by extracellular stressors and inflammatory cytokines. This leads to the sequential phosphorylation and activation of MAPKKK, MAPKK, and finally p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, resulting in various cellular responses such as inflammation. 1-Benzyl-4-arylimidazole-based inhibitors act by competitively binding to the ATP pocket of p38 MAP kinase, thereby blocking its activity and mitigating the inflammatory cascade.
Caption: Comparison of Synthetic Routes to 1-Benzyl-4-arylimidazoles.
This diagram visually compares the traditional Suzuki-Miyaura coupling with the more modern direct C-H arylation approach. The Suzuki route requires a pre-functionalized iodoimidazole, while C-H activation allows for the direct use of the parent 1-benzylimidazole.
Conclusion
The synthesis of 1-benzyl-4-substituted imidazoles has been significantly advanced by the advent of direct C-H activation methodologies. Both palladium- and nickel-catalyzed reactions offer viable and often more atom-economical alternatives to the traditional Suzuki-Miyaura cross-coupling of this compound. The choice of the optimal synthetic route will depend on a careful consideration of factors such as substrate scope, catalyst cost, and desired operational simplicity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these important bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development professionals, the functionalization of heterocyclic scaffolds like imidazole is of paramount importance. The 1-benzyl-4-iodoimidazole moiety, in particular, is a valuable building block. However, the successful coupling of such nitrogen-rich heterocycles can be challenging, often plagued by issues of catalyst inhibition and low yields. The choice of an appropriate palladium catalyst system is therefore critical to the success of the synthesis.
This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of this compound and its analogs. The data presented is collated from experimental studies on closely related substrates to provide a validated overview of expected performance, aiding in the strategic selection of a catalyst system to maximize yield and efficiency.
Performance Comparison of Catalyst Systems
The selection of a catalyst system is highly dependent on the specific arylboronic acid coupling partner and the desired reaction conditions. The following table summarizes the performance of various palladium catalysts for the Suzuki coupling of N-substituted iodo- and bromo-azoles, which serve as effective proxies for this compound.
| Catalyst System (Precatalyst / Ligand) | Base | Solvent | Temp. (°C) | Time | Coupling Partner | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 h | (4-methoxyphenyl)boronic acid | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 82 | [1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 (MW) | 10 min | Phenylboronic acid | 4-iodo-1H-imidazole | 94 | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 h | Various arylboronic acids | 2-chloro-benzimidazole | 80-97 | [2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 h | Various arylboronic acids | 3-chloro-indazole | 69-90 | [2] |
| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (MW) | 20 min | Phenylboronic acid | Isoxazole-substituted benzyl bromide | 69 | [3] |
Key Insights from Comparative Data
-
Traditional vs. Modern Ligands: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require high temperatures and longer reaction times.[1] Modern bulky, electron-rich phosphine ligands, such as SPhos and XPhos (Buchwald ligands), have demonstrated superior performance for challenging nitrogen-rich heterocycles.[2] These ligands can facilitate the coupling of even less reactive chloro-heterocycles in high yields under milder conditions.[2]
-
Precatalyst Choice: The use of well-defined precatalysts, such as those incorporating Buchwald ligands, can lead to more consistent results and higher yields, particularly for substrates bearing unprotected N-H groups which are known to inhibit palladium catalysts.[2]
-
Microwave-Assisted Synthesis: For rapid reaction optimization and synthesis, microwave irradiation has been shown to significantly reduce reaction times while achieving high yields, as demonstrated with PdCl₂(dppf) for the coupling of 4-iodo-1H-imidazole.
-
Base and Solvent Effects: The choice of base and solvent system is crucial. While K₂CO₃ is common, stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for N-H containing substrates. Aprotic polar solvents like dioxane, DMF, or THF, often with the addition of water, are typically employed.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are representative experimental protocols adapted from literature for the Suzuki-Miyaura coupling of iodo-azole substrates. These can serve as a starting point for the optimization of the reaction with this compound.
Protocol 1: Microwave-Assisted Coupling with PdCl₂(dppf)
This protocol is adapted for rapid synthesis and is based on conditions reported for 4-iodo-1H-imidazole.
-
Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add PdCl₂(dppf) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add dimethoxyethane (DME, 5 mL).
-
Degassing: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a microwave reactor and irradiate at 150 °C for 10-20 minutes.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Ligand System (SPhos)
This protocol is based on conditions found to be effective for challenging N-heterocyclic chlorides and can be adapted for the iodo-imidazole substrate.[2]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.0 mmol, 2.0 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst System: Add palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 2.5 mol%) and SPhos (0.035 mmol, 3.5 mol%).
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL).
-
Degassing: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C for 15-20 hours, or until completion as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion
The Suzuki-Miyaura coupling of this compound is a synthetically valuable transformation. While traditional catalysts can provide the desired product, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos generally offer superior performance, especially for nitrogen-containing heterocycles that are prone to catalyst inhibition.[2] For rapid synthesis and screening of conditions, microwave-assisted protocols with catalysts such as PdCl₂(dppf) are highly effective. Researchers should consider screening a variety of ligands, bases, and solvents to identify the optimal conditions for their specific substrate and coupling partner. The protocols and comparative data provided in this guide offer a strong foundation for developing a robust and high-yielding synthetic route.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Reactions with 1-Benzyl-4-iodoimidazole
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Common Cross-Coupling and Functionalization Reactions
1-Benzyl-4-iodoimidazole is a versatile building block in organic synthesis, offering a reactive handle for the introduction of diverse functionalities. The regioselectivity of reactions at the C4- and C5-positions, as well as potential C-H activation at other sites, is a critical consideration for synthetic chemists. This guide provides an objective comparison of the performance of this compound in several common palladium-catalyzed cross-coupling reactions and other functionalization methods, supported by experimental data from the literature.
Executive Summary
The primary site of reactivity for this compound in palladium-catalyzed cross-coupling reactions is overwhelmingly at the C4-position, driven by the presence of the carbon-iodine bond. Alternative reactions, such as metal-halogen exchange, also provide a pathway to functionalization at this position. While the potential for C-H activation at the C2, C5, or benzylic positions exists, these pathways are generally less favored under typical cross-coupling conditions. This guide will delve into the specifics of Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination and metal-halogen exchange, providing a comparative analysis of their efficiency and experimental protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound in various reaction types. It is important to note that direct comparative studies on this specific substrate are limited, and the data presented is a compilation from various sources.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 150 (µW) | 0.17 | Phenylboronic acid | 85 | [1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 150 (µW) | 0.17 | Phenylboronic acid | 82 | [1] |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 150 (µW) | 0.17 | Phenylboronic acid | 94 | [1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME/H₂O | 150 (µW) | 0.17 | Phenylboronic acid | 92 | [1] |
Table 2: Heck Coupling of this compound with Alkenes
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate | ~85 | [1] |
| Pd/C | NaOAc | NMP | 120 | 24 | Styrene | ~78 | [1] |
Note: The yields for the Heck reaction are representative for iodo-heterocycles and serve as a starting point for optimization with this compound.
Table 3: Sonogashira Coupling of N-Substituted-4-iodoimidazole with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 30 (min, µW) | Various | 70-93 | [2] |
Note: This data is for N-tosyl-4-iodoimidazole and is expected to be comparable for this compound.
Table 4: Buchwald-Hartwig Amination of 4-Iodo-1H-imidazole Analogues
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | 12 | Aniline | ~95 | [1] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | Morpholine | ~88 | [1] |
Note: This data is representative for iodo-heterocycles and provides a baseline for catalyst selection for this compound.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems.
Suzuki-Miyaura Coupling (Microwave-Assisted)
To a microwave vial is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol). The vial is sealed, and a mixture of DME and water (e.g., 4:1, 5 mL) is added. The reaction mixture is then subjected to microwave irradiation at 150 °C for 10-20 minutes. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][3]
Heck Coupling
To a dry Schlenk flask under an inert atmosphere is added this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF. To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.). The reaction mixture is heated to 100 °C with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1][3]
Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Triethylamine (3.0 mmol) is then added to the mixture. The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[2]
Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), this compound (1.0 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added under an inert atmosphere. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[1]
Metal-Halogen Exchange
To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 equiv.) dropwise. The mixture is stirred at this temperature for a period of time (e.g., 30 minutes) to allow for the metal-halogen exchange to occur. An electrophile (1.2 equiv.) is then added to the solution, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Mandatory Visualization
Figure 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound.
References
literature review of the applications of halogenated benzylimidazoles
A comprehensive review of the applications of halogenated benzylimidazoles, presenting comparative data on their biological activities and detailed experimental methodologies for their evaluation.
Introduction
Halogenated benzylimidazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of halogen atoms into the benzylimidazole scaffold can significantly modulate their physicochemical properties, such as lipophilicity and electronic density, which in turn influences their pharmacological profiles. These compounds have been extensively investigated for their potential as antimicrobial, antiviral, and anticancer agents. This guide provides a comparative overview of the applications of various halogenated benzylimidazoles, supported by quantitative experimental data, detailed protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows.
Antimicrobial Applications
Halogenated benzylimidazoles have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The presence of halogens often enhances the antimicrobial potency of the benzimidazole core.
Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated benzylimidazoles against selected microbial strains. Lower MIC values indicate greater antimicrobial activity.
| Compound ID/Description | Halogen Substitution | Target Microorganism | MIC (µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | 5,6-Dibromo | Bacillus subtilis | 0.49 | [1][2] |
| 2-(Trifluoromethyl)benzimidazole derivative | 5-Trifluoromethyl | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5-25 | [3][4] |
| 5-Bromobenzimidazole | 5-Bromo | Selected fungal strains | Equivalent to half that of amphotericin B | [5] |
| Benzimidazole and phenyl-substituted benzyl ethers | Varies | General antimicrobial | 0.39–0.78 | [6] |
| Bis-benzimidazole diamidine compounds | Varies | General antimicrobial | 0.12–0.5 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Halogenated benzylimidazole compound stock solution (typically in DMSO)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic (e.g., ampicillin, ciprofloxacin)
Procedure:
-
Prepare a stock solution of the halogenated benzylimidazole in a suitable solvent like DMSO.
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL to subsequent wells.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Add a standardized volume of the bacterial or fungal suspension to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][7][8]
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Applications
Several halogenated benzylimidazoles have been identified as potent inhibitors of viral replication, particularly against herpesviruses.
Comparison of Antiviral Activity
The following table presents the 50% inhibitory concentration (IC50) values of selected halogenated benzylimidazoles against various viruses. A lower IC50 value signifies higher antiviral potency.
| Compound ID/Description | Halogen Substitution | Target Virus | IC50 (µM) | Reference |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | 2,5,6-Trichloro | Human Cytomegalovirus (HCMV) | 2.9 (plaque assay) | [3] |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | 2-Bromo, 5,6-Dichloro | Human Cytomegalovirus (HCMV) | ~0.7 (4-fold more active than TCRB) | [3] |
| 5'-Halogenated TCRB derivatives | 5'-Fluoro, -Chloro, -Bromo, -Iodo | Human Cytomegalovirus (HCMV) | 0.5 - 14.2 | [9] |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Varies | Respiratory Syncytial Virus (RSV) | As low as 0.02 | [10] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates
-
Virus stock with a known titer
-
Halogenated benzylimidazole compound stock solution
-
Serum-free cell culture medium
-
Overlay medium (e.g., containing methylcellulose or Avicel)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the halogenated benzylimidazole compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with an overlay medium containing the respective concentrations of the compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days or longer depending on the virus).
-
Fix the cells with a fixing solution and then stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The IC50 value is determined from a dose-response curve.[11]
Anticancer Applications
Halogenated benzylimidazoles have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the disruption of critical cellular processes such as microtubule formation and signaling pathways.
Comparison of Anticancer Activity
The table below lists the 50% inhibitory concentration (IC50) values for several halogenated benzylimidazoles against different human cancer cell lines.
| Compound ID/Description | Halogen Substitution | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1H-benzo[d]imidazole-(3-Br substituted benzylidene)benzohydrazide hybrid (6c) | 3-Bromo | Various cancer cell lines | 7.82 - 10.21 | [12][13] |
| 1H-benzo[d]imidazole-(3-F substituted benzylidene)benzohydrazide hybrid (6i) | 3-Fluoro | Various cancer cell lines | 7.82 - 10.21 | [12][13] |
| Dihalogenated condensed benzimidazole diones (6a) | Dibromo | General anticancer | Not specified, but potent | [2] |
| Dihalogenated condensed benzimidazole diones (6d) | Dichloro | General anticancer | Not specified, but potent | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
96-well plates
-
Human cancer cell lines
-
Complete cell culture medium
-
Halogenated benzylimidazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the halogenated benzylimidazole compound in the complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[14][15][16][17]
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition: A significant mechanism of anticancer activity for many benzimidazole derivatives is the inhibition of tubulin polymerization.[18] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[18]
Caption: Inhibition of tubulin polymerization by halogenated benzylimidazoles.
STAT3/HK2 Pathway Regulation: Some dihalogenated derivatives of condensed benzimidazole diones have been shown to induce cancer cell death by regulating the STAT3/HK2 axis.[2] These compounds can inhibit the activity of allosteric glycolytic enzymes like hexokinase II (HK2), thereby disrupting the energy metabolism of tumor cells.[2]
Caption: Regulation of the STAT3/HK2 pathway by halogenated benzylimidazoles.
Conclusion
Halogenated benzylimidazoles represent a versatile and promising scaffold in drug discovery. The comparative data presented in this guide highlight their potential as effective antimicrobial, antiviral, and anticancer agents. The detailed experimental protocols provide a foundation for the standardized evaluation of new derivatives, facilitating further research and development in this field. The elucidation of their mechanisms of action, such as the inhibition of tubulin polymerization and the modulation of key signaling pathways, opens new avenues for the design of targeted therapies. Future studies should continue to explore the structure-activity relationships of halogenated benzylimidazoles to optimize their efficacy and safety profiles for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT (Assay protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
Safety Operating Guide
Safe Disposal of 1-Benzyl-4-iodoimidazole: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper management and disposal of 1-Benzyl-4-iodoimidazole are critical for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Adherence to the following procedural guidelines is mandatory for all personnel handling this chemical. This guide provides a comprehensive operational plan for the safe disposal of this compound, from initial handling to final waste pickup.
Summary of Hazards and Handling Precautions
Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
| Hazard Classification | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Harmful if swallowed[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
| Causes severe skin burns[1] | Handle with gloves. Use proper glove removal technique. Wear impervious clothing. | If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1] |
| Causes serious eye damage[1] | Wear tightly fitting safety goggles with side-shields. | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1] |
| May cause respiratory irritation | Use only in a well-ventilated area or in a certified laboratory chemical fume hood.[2] | If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated materials, and residues, as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. As a general rule, segregate corrosive materials from other chemical classes.
2. Preparing the Hazardous Waste Container:
-
Select a designated waste container that is compatible with this compound. A high-density polyethylene (HDPE) container with a screw-top cap is recommended.
-
The container must be in good condition, with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
3. Labeling the Waste Container:
-
The hazardous waste label must be filled out completely and legibly. Information required includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Corrosive," "Harmful if Swallowed")
-
The date when waste is first added to the container (accumulation start date)
-
The name of the principal investigator or responsible person
-
4. Waste Accumulation and Storage:
-
Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag before being deposited into the designated solid hazardous waste container.
-
For residual amounts of the solid, collect it in a suitable, closed container for disposal.[3]
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
Ensure the SAA is in a well-ventilated, cool, and dry location, away from incompatible materials.
5. Disposal of Empty this compound Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.
-
The first rinse should be with a solvent capable of removing the residue. This rinsate must be collected and disposed of as hazardous waste.[6][7]
-
Subsequent rinses should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, the original labels on the container must be completely removed or defaced.[6][7]
-
The rinsed and dried container can then be disposed of in the appropriate glass or plastic recycling bin.
6. Arranging for Waste Pickup:
-
Once the waste container is full or is no longer being used, complete a chemical waste collection request form as per your institution's Environmental Health and Safety (EHS) procedures.
-
Do not move the hazardous waste from the laboratory. Trained EHS personnel will collect it from the SAA.[8]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. capotchem.com [capotchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzyl-4-iodoimidazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Benzyl-4-iodoimidazole, establishing a foundation of trust and value beyond the product itself.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe research environment.
Essential Safety Information at a Glance
A thorough understanding of the physical and chemical properties of this compound is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₁₀H₉IN₂ |
| Molecular Weight | 284.1 g/mol [1] |
| Appearance | Solid |
| Melting Point | 99-100 °C[2] |
| Boiling Point | 388.4 ± 17.0 °C (Predicted)[2] |
| Flash Point | 188.7 °C[2] |
| Hazards | May cause respiratory irritation.[1] The toxicological properties have not been thoroughly investigated.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[3][4] Double gloving is recommended for extended handling periods. | Provides a barrier against skin contact. Nitrile and Neoprene offer good resistance to a range of chemicals, including those with iodo and benzyl groups. |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from dust particles and potential splashes. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | - For low-dust/small-scale operations: A NIOSH-approved N95 or P95 particulate respirator.[5] - For operations with potential for significant aerosol generation: A half-mask or full-face respirator with P100 filters. | Minimizes the inhalation of airborne particles. The level of protection should be commensurate with the potential for exposure. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial for minimizing risks. The following workflow provides a detailed, step-by-step guide for handling this compound from preparation to post-experiment cleanup.
Experimental Protocol for Safe Handling
1. Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, all personnel involved must thoroughly read and understand the SDS for this compound.
-
Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.
-
Prepare the Workspace: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and uncluttered.
2. Handling the Compound:
-
Weighing: Use a weigh boat or weighing paper to accurately measure the desired amount of the compound. Perform this task in an area with minimal air currents to prevent the dispersal of the solid.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel using a spatula. Avoid any actions that could generate dust.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Waste Segregation: All waste materials, including contaminated consumables (e.g., weigh boats, gloves, paper towels), must be segregated into the appropriate hazardous waste containers.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] Do not mix solid waste with liquid waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[8]
-
Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Waste Container Labeling:
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory group
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in the regular trash.[7]
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research environment.
References
- 1. capotchem.com [capotchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. hvcc.edu [hvcc.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. nscc.edu [nscc.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
